Thiazol-5-ylmethanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-thiazol-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJFBMHEYMPACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590809 | |
| Record name | 1-(1,3-Thiazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-46-5 | |
| Record name | 1-(1,3-Thiazol-5-yl)methanamine--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90590809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-thiazol-5-yl)methanamine hydrochloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thiazol-5-ylmethanamine Hydrochloride: A Core Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazol-5-ylmethanamine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of biologically active compounds. Its thiazole scaffold is a recurring motif in numerous pharmaceuticals, underscoring its significance in drug discovery and development. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, and highlights its primary application as a synthetic precursor for therapeutic agents. While direct biological activity data for this compound is not extensively documented in publicly available literature, its integral role in the synthesis of potent antimicrobial and antidiabetic agents is well-established. This guide will delve into a representative synthetic application and the biological context of a downstream therapeutic target.
Physicochemical Properties
This compound is a stable, solid compound under standard conditions, making it a convenient reagent for synthetic chemistry. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 131052-46-5 |
| Molecular Formula | C₄H₇ClN₂S |
| Molecular Weight | 150.63 g/mol [1] |
| Appearance | White to Pale-yellow to Yellow-brown Solid |
| Purity | Typically ≥95% - 97%[1] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C |
| Synonyms | 1,3-Thiazol-5-ylmethanamine hydrochloride, 5-(Aminomethyl)thiazole hydrochloride |
| InChI | 1S/C4H6N2S.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H |
| InChIKey | WZJFBMHEYMPACF-UHFFFAOYSA-N |
Synthesis and Characterization: Experimental Protocols
While this compound is commercially available, understanding its synthesis is crucial for process development and derivatization. A common route to thiazole-containing compounds is the Hantzsch thiazole synthesis. Below is a generalized experimental protocol for the synthesis of a thiazole derivative, which can be adapted for Thiazol-5-ylmethanamine.
General Synthesis of a Thiazole Ring (Hantzsch Synthesis)
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of Thiazol-5-ylmethanamine, a suitable protected aminomethyl α-haloketone would be reacted with a thioformamide.
Materials:
-
Protected aminomethyl α-haloketone (e.g., N-Boc-2-amino-3-chloroacetone)
-
Thioformamide
-
Solvent (e.g., Ethanol, Isopropanol)
-
Base (e.g., Triethylamine, Sodium bicarbonate) - for neutralization if needed
-
Hydrochloric acid (for hydrochloride salt formation)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the protected aminomethyl α-haloketone and thioformamide in the chosen solvent.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, neutralize any acid formed with a mild base.
-
Extraction: Partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.
-
Purification of the Free Base: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection: Remove the protecting group from the amine (e.g., acid-catalyzed removal of a Boc group).
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid (e.g., HCl in ether or isopropanolic HCl) dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic peaks for the thiazole ring protons and the aminomethyl protons. The integration of these peaks should correspond to the number of protons in the molecule.
-
¹³C NMR: Should display signals corresponding to the carbon atoms of the thiazole ring and the aminomethyl group.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₄H₆N₂S, molecular weight 114.17).
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the thiazole ring.
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed using reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid.
Role in Drug Discovery: A Key Intermediate
This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its primary amine functionality provides a reactive handle for further chemical modifications, allowing for its incorporation into larger drug scaffolds. It is particularly noted for its use in the development of antidiabetic and antimicrobial agents[2].
Synthetic Workflow: Synthesis of a Bioactive Thiazole Derivative
The following diagram illustrates a generalized synthetic workflow where this compound is used as a starting material to produce a hypothetical bioactive molecule.
Example Application: Precursor to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Thiazole-containing compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. While a specific drug on the market directly synthesized from this compound is not identified in the search results, the thiazole moiety is a key feature in some DPP-4 inhibitors. The primary amine of this compound can be used to form a key interaction with the active site of the DPP-4 enzyme.
Relevant Biological Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis
The diagram below illustrates the signaling pathway affected by the inhibition of DPP-4, a therapeutic area where derivatives of this compound could be applied.
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (H302) and may cause skin and eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is a commercially important and synthetically versatile building block in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a key intermediate in the synthesis of potent and selective therapeutic agents, particularly for metabolic and infectious diseases, is firmly established. This guide provides core technical information to aid researchers and drug development professionals in leveraging the synthetic potential of this valuable thiazole derivative. Further research into novel derivatives of this compound may lead to the discovery of new and improved therapeutic agents.
References
An In-depth Technical Guide to Thiazol-5-ylmethanamine Hydrochloride: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiazol-5-ylmethanamine hydrochloride, a heterocyclic amine containing a thiazole ring. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs.[1] This document outlines the chemical structure, analytical properties, and potential biological significance of this compound, serving as a valuable resource for its application in research and drug discovery.
Chemical Structure and Properties
This compound is the hydrochloride salt of thiazol-5-ylmethanamine. The core structure consists of a five-membered aromatic thiazole ring substituted with a methanamine group at the 5-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 131052-46-5 | [2] |
| Molecular Formula | C₄H₇ClN₂S | [2] |
| Molecular Weight | 150.63 g/mol | [2] |
| IUPAC Name | 1,3-thiazol-5-ylmethanamine;hydrochloride | |
| Synonyms | 5-(Aminomethyl)thiazole hydrochloride | |
| Physical Form | White to Pale-yellow to Yellow-brown Solid | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Spectroscopic and Analytical Data
Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the general knowledge of thiazole derivatives, the expected spectral characteristics are summarized below.
Table 2: Predicted ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.9 | s | H-2 (proton on C2 of the thiazole ring) |
| ~7.9 | s | H-4 (proton on C4 of the thiazole ring) |
| ~4.4 | s | -CH₂- (methylene protons) |
Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~155 | C-2 (carbon in the thiazole ring) |
| ~145 | C-4 (carbon in the thiazole ring) |
| ~140 | C-5 (carbon in the thiazole ring) |
| ~40 | -CH₂- (methylene carbon) |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch (thiazole ring) |
| 2950 - 2850 | Aliphatic C-H stretch (-CH₂-) |
| ~1600 & ~1500 | C=C and C=N stretching (thiazole ring) |
| 1400 - 1300 | C-N stretching |
| 750 - 600 | C-S stretching |
Mass Spectrometry: In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ of the free base at m/z 115.03. Fragmentation would likely involve the loss of the aminomethyl group or cleavage of the thiazole ring.
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of thiazole derivatives, which can be adapted for this compound.
Synthesis of 2-Aminothiazole Derivatives (General Protocol)
This protocol is a general method for synthesizing a 2-aminothiazole core, which can be a precursor or structurally related to the target compound.
-
Thiosemicarbazone Formation:
-
Dissolve the starting ketone (1 mmol) and thiosemicarbazide (1.1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the thiosemicarbazone.
-
Filter the solid, wash with water, and dry under a vacuum.[3]
-
-
Cyclization to 2-Aminothiazole:
-
Suspend the dried thiosemicarbazone (1 mmol) in ethanol (15 mL).
-
Add iodine (1.1 mmol) portion-wise with constant stirring.
-
Heat the mixture to reflux for 8-10 hours.[3]
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Neutralize the excess iodine with a sodium thiosulfate solution.
-
Pour the mixture into a saturated sodium bicarbonate solution to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Combine the fractions containing the pure product and evaporate the solvent.[3]
-
-
Characterization:
-
Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]
-
Analytical Workflow
The following diagram outlines a typical workflow for the analysis and characterization of a synthesized thiazole derivative.
References
Thiazol-5-ylmethanamine Hydrochloride: A Technical Guide for Researchers
CAS Number: 131052-46-5
This technical guide provides an in-depth overview of Thiazol-5-ylmethanamine hydrochloride, a key building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical properties, synthesis, and potential biological significance.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. The presence of the aminomethyl group at the 5-position makes it a valuable synthon for the introduction of the thiazole moiety into larger molecules.
| Property | Value | Source |
| CAS Number | 131052-46-5 | [1] |
| Molecular Formula | C₄H₇ClN₂S | [1] |
| Molecular Weight | 150.63 g/mol | |
| Appearance | White to pale yellow solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Synthesis and Experimental Protocols
A potential synthetic workflow for this compound is outlined below. This represents a generalized approach and would require optimization for specific laboratory conditions.
Caption: A potential synthetic workflow for this compound.
Generalized Experimental Protocol:
Step 1: Synthesis of 5-(chloromethyl)thiazole (Hantzsch Reaction)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide in a suitable solvent such as ethanol or dioxane.
-
Slowly add an equimolar amount of 1,3-dichloroacetone to the solution at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product, 5-(chloromethyl)thiazole, by column chromatography on silica gel.
Step 2: Amination of 5-(chloromethyl)thiazole
-
Dissolve the purified 5-(chloromethyl)thiazole in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the solvent and excess ammonia under reduced pressure.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude Thiazol-5-ylmethanamine in a suitable organic solvent, for example, diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.
Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, reaction time, and purification methods, would need to be optimized to achieve a good yield and high purity of the final product.
Biological Significance and Signaling Pathways
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including as inhibitors of various kinases.
While specific biological data for this compound is not extensively documented in publicly available literature, its structural motif is found in compounds that modulate key signaling pathways implicated in diseases such as cancer and inflammation. The aminomethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of potent and selective inhibitors.
Below is a generalized representation of a signaling pathway that is often targeted by thiazole-containing compounds.
Caption: A simplified diagram of a kinase signaling pathway often targeted by thiazole derivatives.
Applications in Drug Discovery
This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality allows for a variety of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to generate a wide range of amide-containing compounds.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
These reactions enable the incorporation of the thiazole-5-ylmethylamine scaffold into diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs targeting various diseases.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward, albeit needing optimization, synthesis and the reactivity of its primary amine group make it an attractive starting material for the preparation of a wide array of thiazole-containing compounds. The established importance of the thiazole nucleus in medicinal chemistry suggests that derivatives of this compound hold significant potential for the development of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted.
References
Thiazol-5-ylmethanamine Hydrochloride: A Core Pharmacophore in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a broad spectrum of biological activities.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide focuses on a specific and highly valuable derivative: thiazol-5-ylmethanamine hydrochloride . This molecule serves as a critical pharmacophore, a key structural motif responsible for a drug's biological activity, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
The thiazol-5-ylmethanamine core offers a versatile platform for chemists to introduce diverse substituents, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The primary amine provides a key attachment point for building more complex molecular architectures, while the thiazole ring itself can participate in essential hydrogen bonding and hydrophobic interactions within the target protein's binding site. This guide will delve into the synthesis, biological targets, structure-activity relationships, and experimental evaluation of compounds incorporating this pivotal pharmacophore.
Biological Targets and Therapeutic Potential
The thiazol-5-ylmethanamine pharmacophore has been successfully employed in the design of inhibitors for several important drug targets, most notably Aurora kinases and, to a lesser extent, G protein-coupled receptors.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[2] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[3] The thiazole-5-yl moiety has proven to be a highly effective scaffold for the development of potent Aurora kinase inhibitors.
A prime example is the clinical candidate CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) , a potent inhibitor of Aurora A and Aurora B kinases.[4][5] Although not a direct derivative of this compound, its structure highlights the importance of the substituted thiazole-5-yl core in achieving high-affinity binding to the ATP-binding pocket of these kinases. The aminothiazole group in CYC116 acts as a hinge-binder, forming critical hydrogen bonds with the kinase backbone.
Structure-Activity Relationship (SAR) Insights for Aurora Kinase Inhibitors:
Studies on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have revealed key SAR principles:
-
Substitution on the Aniline Ring: The potency and selectivity of Aurora kinase inhibition are significantly influenced by substituents on the aniline ring.[4]
-
The Thiazole Core: The thiazole ring itself is essential for activity, likely through its ability to form key interactions within the kinase hinge region.
-
The 5-Position of the Thiazole Ring: This position is crucial for linking the thiazole pharmacophore to other parts of the molecule, such as the pyrimidine ring in CYC116, which in turn presents substituents that occupy other pockets of the enzyme's active site.
GPCR Modulation
The thiazole scaffold is also found in compounds that modulate the activity of G protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes. Thiazole-containing molecules have been investigated as antagonists for the adenosine A3 receptor, a GPCR implicated in inflammation and cancer.[6] The thiazole ring in these antagonists often serves as a central scaffold to which other aromatic and aliphatic groups are attached, contributing to the overall binding affinity and selectivity for the receptor.
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative compounds containing a thiazole-5-yl pharmacophore, demonstrating their potency against key biological targets.
| Compound | Target(s) | Assay Type | Ki (nM)[5][7] | IC50 (nM)[5] | Cell Line(s) |
| CYC116 | Aurora A, Aurora B | Kinase Inhibition | 8.0, 9.2 | - | - |
| VEGFR2, FLT3, Src | Kinase Inhibition | 44, 44, 82 | - | - | |
| - | Cell Viability | - | 599 | MCF7 | |
| - | Cell Viability | - | 590 | HeLa | |
| - | Cell Viability | - | 241 | Colo205 | |
| - | Cell Viability | - | 340 | HCT-116 | |
| - | Cell Viability | - | 34 | MV4-11 | |
| - | Cell Viability | - | 110 | Saos-2 | |
| Dasatinib Analogue 8b | BCR-ABL | Cell Viability | - | <100 | K562 |
| Dasatinib Analogue 8c | BCR-ABL | Cell Viability | - | <100 | K562 |
| Dasatinib Analogue 9b | BCR-ABL | Cell Viability | - | <100 | K562 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of compounds containing the thiazol-5-ylmethanamine pharmacophore.
Synthesis of N-Substituted Thiazol-5-ylmethanamine Derivatives (General Procedure)
While a specific protocol for the hydrochloride salt is not detailed in the provided results, a general synthesis for N-substituted derivatives can be outlined. A common route involves the Hantzsch thiazole synthesis to form the core ring, followed by functional group manipulations to introduce the aminomethyl side chain and subsequent N-substitution.
Example: Synthesis of N-(thiazol-5-ylmethyl)acetamide
-
Thiazole Ring Formation: React an appropriate α-haloketone with a thioamide (e.g., thioformamide) to yield the corresponding thiazole derivative.
-
Introduction of the Methylene Amine: The thiazole can be functionalized at the 5-position with a protected aminomethyl group (e.g., via a brominated intermediate followed by reaction with a protected amine).
-
Deprotection and Acylation: Deprotection of the amine followed by reaction with an acylating agent (e.g., acetic anhydride or acetyl chloride) yields the final N-acetylated product.
A detailed, specific synthesis protocol for N-(thiazol-5-ylmethyl)acetamide and its hydrochloride salt would require further dedicated literature search beyond the scope of the provided results.
Biochemical Aurora Kinase Inhibition Assay (Luminescence-Based)[1][2][9][10][11]
This assay measures the activity of Aurora kinases by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).
-
In a white microplate, add the test inhibitor solution. Include "Positive Control" (DMSO vehicle) and "Blank" (buffer only) wells.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate. Add this mix to all wells.
-
Initiate the kinase reaction by adding the diluted Aurora kinase to the "Test Inhibitor" and "Positive Control" wells. Add buffer without enzyme to the "Blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Histone H3 Phosphorylation Assay[3][7][9][12][13]
This assay assesses the cellular activity of Aurora kinase inhibitors by measuring the phosphorylation of a key downstream substrate, Histone H3, in treated cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Test inhibitor
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
High-Content Imaging System or fluorescence microscope
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 8 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Permeabilization Buffer.
-
Block non-specific antibody binding with Blocking solution.
-
Incubate the cells with the primary anti-phospho-Histone H3 antibody.
-
Wash the cells and incubate with the fluorescently-conjugated secondary antibody and a nuclear stain.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-Histone H3 in the nucleus of each cell.
-
Determine the IC50 value for the inhibition of Histone H3 phosphorylation.
Cell Viability Assay (MTT/MTS)[10][11][14][15][16]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for the desired duration (e.g., 72 or 96 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified Aurora Kinase Signaling Pathway and Inhibition.
Caption: Adenosine A3 Receptor Signaling and Antagonism.
Caption: General Drug Discovery Workflow for Thiazole-based Inhibitors.
Conclusion
The this compound pharmacophore represents a valuable and versatile building block in modern drug discovery. Its presence at the core of highly potent kinase inhibitors, such as those targeting the Aurora kinase family, underscores its significance in the development of novel anticancer therapeutics. The synthetic tractability of the thiazole ring, coupled with the strategic placement of the aminomethyl group, provides a powerful platform for generating diverse chemical libraries and optimizing lead compounds. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this important pharmacophore in their quest for new and effective medicines. Further exploration into its role in modulating GPCRs and other target classes is warranted and holds promise for future therapeutic breakthroughs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: Synthesis and Biological Screening of Thiazol-5-ylmethanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Thiazol-5-ylmethanamine hydrochloride derivatives. These compounds represent a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potential as anticancer and antimicrobial agents. This document details synthetic protocols, presents quantitative biological data, and visualizes relevant signaling pathways to facilitate further research and development in this area.
Synthesis of Thiazole Derivatives
The synthesis of the thiazole core is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a widely employed and classical method.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2] Variations of this method and other synthetic strategies have been developed to create diverse libraries of thiazole derivatives for biological screening.[3][4]
General Synthetic Approach: Hantzsch Thiazole Synthesis
A common route to synthesize thiazole derivatives involves the reaction of substituted thioureas with α-haloketones. For example, 2-amino thiazole derivatives can be prepared by the cyclo-condensation of a substituted thiourea with a 2-bromo-phenylethanone derivative in a suitable solvent like ethanol, followed by refluxing.[5]
Example Protocol: Synthesis of 2-Amino Thiazole Derivatives
A general procedure for the synthesis of 2-amino thiazole derivatives is as follows:
-
A stoichiometric amount of the appropriate 2-bromo-(substituted)phenylethanone is dissolved in ethanol.
-
To this solution, a corresponding substituted thioamide is slowly added.
-
The reaction mixture is then refluxed for a period of 30 minutes.
-
After reflux, the mixture is poured into ice-cold water.
-
The product is extracted with ethyl acetate, and the organic layer is washed with water, dried over magnesium sulfate, and evaporated under vacuum.
-
The resulting solid is recrystallized from ethanol to yield the purified 2-amino thiazole derivative.[5]
Characterization of Synthesized Compounds
The structural confirmation of the synthesized thiazole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[6]
Biological Screening of Thiazole Derivatives
Thiazole derivatives have been extensively evaluated for a variety of biological activities, with significant findings in the areas of anticancer and antimicrobial research.
Anticancer Activity
Numerous studies have demonstrated the potential of thiazole derivatives as anticancer agents.[1][7][8] The cytotoxic effects of these compounds are often evaluated in vitro against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound Reference | Cancer Cell Line | IC₅₀ (µM) |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 |
| 4b | MCF-7 (Breast) | 31.5 ± 1.91 |
| 4b | HepG2 (Liver) | 51.7 ± 3.13 |
| 5 | MCF-7 (Breast) | 28.0 ± 1.69 |
| 5 | HepG2 (Liver) | 26.8 ± 1.62 |
| Staurosporine (Control) | MCF-7 (Breast) | 6.77 ± 0.41 |
| Staurosporine (Control) | HepG2 (Liver) | 8.4 ± 0.51 |
Data extracted from a study on 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones.
Antimicrobial Activity
The thiazole scaffold is also a key feature in many compounds exhibiting antimicrobial properties.[3][4][9] The minimum inhibitory concentration (MIC) is a standard measure used to quantify the in vitro antibacterial and antifungal activity of these derivatives.
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Reference | Microorganism | MIC (µg/mL) |
| 43a | S. aureus | 16.1 |
| 43a | E. coli | 16.1 |
| 43c | B. subtilis | 28.8 |
| 43b (Antifungal) | A. niger | 16.2 |
| 43d (Antifungal) | C. albicans | 15.3 |
Data extracted from a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives.[3]
Signaling Pathways in Cancer Targeted by Thiazole Derivatives
Thiazole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10]
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Thiazole-based inhibitors can block this pathway, leading to reduced cancer cell growth.
Caption: EGFR Signaling Pathway Inhibition by Thiazole Derivatives.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway by thiazole derivatives can starve tumors of their blood supply.
Caption: VEGFR Signaling Pathway Inhibition by Thiazole Derivatives.
Experimental Workflow for Synthesis and Screening
The process of developing and evaluating novel this compound derivatives follows a structured workflow from initial synthesis to biological characterization.
Caption: General workflow for synthesis and screening of thiazole derivatives.
Conclusion
This compound derivatives continue to be a promising class of compounds for the development of new therapeutic agents. Their synthetic accessibility and diverse biological activities, particularly in the realms of anticancer and antimicrobial research, make them attractive scaffolds for medicinal chemists. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel and more potent derivatives. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in advancing these compounds towards clinical applications. of the structure-activity relationships and mechanisms of action will be crucial in advancing these compounds towards clinical applications.
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Probing the Pharmacological Landscape of Thiazol-5-ylmethanamine Hydrochloride Analogs: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the mechanism of action of Thiazol-5-ylmethanamine hydrochloride analogs. This whitepaper provides a detailed examination of the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds, with a particular focus on their role as potent inhibitors of mycobacterial ATP synthase.
The guide meticulously summarizes quantitative data, presents detailed experimental protocols, and visualizes complex biological pathways to provide a clear and actionable resource for the scientific community.
Unraveling the Mechanism of Action: Targeting Mycobacterial ATP Synthase
Recent investigations have identified Thiazol-5-ylmethanamine as a crucial chemical moiety in the development of novel inhibitors targeting the Adenosine Triphosphate (ATP) synthase of mycobacteria. A key study highlights a series of mono- and diamino-substituted squaramide derivatives incorporating the Thiazol-5-ylmethanamine scaffold, which have demonstrated significant antimycobacterial activity.
These analogs have shown potent efficacy against both Mycobacterium tuberculosis and Mycobacterium avium. The primary mechanism of action for these compounds is the direct inhibition of mycobacterial ATP synthase, a critical enzyme for cellular energy production. This targeted action disrupts the pathogen's ability to survive and replicate, highlighting the therapeutic potential of these analogs in combating mycobacterial infections.
Quantitative Analysis of Antimycobacterial Activity
The antimycobacterial efficacy of various Thiazol-5-ylmethanamine squaramide analogs has been quantified through whole-cell assays. The following table summarizes the Minimum Inhibitory Concentration (MIC90) values, representing the concentration required to inhibit the growth of 95% of the bacterial population.
| Compound ID | Target Organism | MIC90 (µM) |
| SQ31f | M. tuberculosis | >20 |
| SQ31f | M. abscessus | ~5-fold higher than literature |
| PRP003 | M. smegmatis | 10 |
| PRP003 | M. abscessus | 20 |
| PRP003 | M. avium | 5 |
| PRP020 | M. smegmatis | 10 |
| PRP020 | M. abscessus | 10 |
| PRP020 | M. avium | 5 |
| PRP020 | M. tuberculosis | 5 |
| PRP021 | M. smegmatis | 10 |
| PRP021 | M. abscessus | >20 |
| PRP021 | M. avium | 10 |
| PRP021 | M. tuberculosis | 10 |
Structure-Activity Relationship and Molecular Interactions
Structure-activity relationship (SAR) studies suggest that the Thiazol-5-ylmethanamine moiety plays a critical role in the binding and inhibition of ATP synthase. It is hypothesized that this group may interact with key amino acid residues, such as Phe69 and Tyr68, within the enzyme's binding pocket. The phenyl ring of the thiazole moiety can extend the π–electron system, potentially enhancing these interactions.[1]
Experimental Protocols
To facilitate further research and validation, this guide provides detailed methodologies for key experiments.
Synthesis of Thiazol-5-ylmethanamine Squaramide Analogs
A general synthetic route involves the reaction of a monoamino-substituted squaric acid with Thiazol-5-ylmethanamine. The reaction conditions are optimized to ensure good yields and purity of the final products.
Whole-Cell Antimycobacterial Assays
The antimycobacterial activity of the synthesized compounds is determined using whole-cell assays against various mycobacterial strains, including M. tuberculosis, M. avium, and M. smegmatis. The minimum inhibitory concentration (MIC) is typically determined by measuring bacterial growth inhibition at various compound concentrations.
In Vitro Inhibition of M. smegmatis ATP Synthase
The direct inhibitory effect on the molecular target is confirmed by measuring the inhibition of M. smegmatis ATP synthase. This assay quantifies the enzymatic activity in the presence of the test compounds.
ATP-Driven Inverted Membrane Vesicle (IMV) Acidification Assay
This assay provides further evidence of ATP synthase inhibition by measuring the proton pumping activity of the enzyme in inverted membrane vesicles. Inhibition of acidification in the presence of the test compounds confirms their mechanism of action.
Visualizing the Mechanism and Workflow
To enhance understanding, this guide utilizes Graphviz (DOT language) to create clear diagrams of the proposed mechanism of action and the experimental workflow.
Caption: Proposed mechanism of action of Thiazol-5-ylmethanamine analogs.
Caption: General experimental workflow for investigating Thiazol-5-ylmethanamine analogs.
This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the continued exploration and development of this compound analogs as potential therapeutic agents. The detailed information on their mechanism of action, combined with practical experimental protocols, is expected to accelerate research in this critical area of drug discovery.
References
The Thiazole Moiety: A Cornerstone in the Biological Activity of Novel Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties contribute to a wide spectrum of biological activities, making it a focal point in the design and development of novel therapeutic agents.[2][3][4] This technical guide delves into the pivotal role of the thiazole moiety, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and workflows involved in the study of these promising compounds.
Diverse Biological Landscape of Thiazole Derivatives
The versatility of the thiazole nucleus is evident in its broad range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7] This functional diversity stems from the ability of the thiazole ring to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The nitrogen atom in the ring often acts as a hydrogen bond acceptor, a crucial feature for target binding.[8]
Anticancer Activity
Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives approved for clinical use, including Dasatinib and Ixabepilone.[2][8] These compounds exert their effects through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule assembly, and induction of apoptosis.[9][10]
Key molecular targets for thiazole-based anticancer drugs include:
-
Protein Kinases: Many thiazole derivatives are potent inhibitors of various protein kinases that are often dysregulated in cancer.[11][12] This includes serine/threonine kinases and tyrosine kinases.[11] For instance, some derivatives have shown significant inhibitory effects on B-RAFV600E, a kinase implicated in melanoma.[11]
-
PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is common in cancer. Novel thiazole compounds have been designed and synthesized as dual PI3K/mTOR inhibitors.[13][14]
-
VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Thiazole derivatives have been developed as potent VEGFR-2 inhibitors.[15]
-
Tubulin Polymerization: Certain thiazole-containing natural products, like epothilones, exhibit potent anticancer activity by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]
Antimicrobial Activity
The thiazole scaffold is a cornerstone in the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[16][17] Thiazole derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[18][19] The proposed mechanism of action for some antimicrobial thiazoles involves the disruption of the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death.[19] The lipophilic nature of many thiazole derivatives facilitates their transport across biological membranes.[20]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Thiazole derivatives have shown promising anti-inflammatory properties by modulating the production of pro-inflammatory mediators.[21][22] For instance, some compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines.[23] The inhibition of cyclooxygenase (COX) enzymes is another mechanism through which thiazole derivatives can exert their anti-inflammatory effects.[21]
Quantitative Analysis of Biological Activity
The biological efficacy of novel thiazole compounds is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are common metrics used to express the potency of these compounds.
| Compound Class | Target/Organism | Biological Activity | IC50 / MIC (µM) | Reference |
| Thiazole Hydrazines | Plasmodium falciparum | Antimalarial | "close to the standard quinine" | [18] |
| Thiazole Hydrazines | Candida albicans | Antifungal | 250 µg/mL | [18] |
| 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole | Staphylococcus aureus | Antibacterial | 50 µg/mL | [24] |
| 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole | Klebsiella pneumoniae | Antibacterial | 50 µg/mL | [24] |
| Thiazole derivative with phenyl sulfonyl group | B-RAFV600E kinase | Anticancer (Kinase Inhibition) | 0.0231 | [11] |
| Thiazole derivative 3b | PI3Kα | Anticancer (Kinase Inhibition) | 0.086 | [14] |
| Thiazole derivative 3b | mTOR | Anticancer (Kinase Inhibition) | 0.221 | [14] |
| Thiazolylhydrazone derivative 2i | Acetylcholinesterase (AChE) | Anti-Alzheimer's | 0.028 | [25] |
| Thiazole derivative 10 | Acetylcholinesterase (AChE) | Anti-Alzheimer's | 0.103 | [26] |
| Thiazole derivative 8j | HeLa (cervical cancer) | Anticancer (Cytotoxicity) | 7.90 | [20] |
| Thiazole derivative 8m | HepG2 (liver cancer) | Anticancer (Cytotoxicity) | 5.15 | [20] |
| Hydrazinyl thiazole derivative | C6 (glioma) | Anticancer (Cytotoxicity) | 3.83 | [15] |
| Thiazole derivative with 4-chlorophenylthiazole ring | VEGFR-2 | Anticancer (Kinase Inhibition) | 0.051 | [15] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of research findings in drug discovery.
General Synthesis of Thiazole Hydrazines
A common method for the synthesis of thiazole hydrazine derivatives involves a two-step process.[18] First, a thiosemicarbazone is formed by refluxing an appropriate aldehyde (e.g., salicylaldehyde) with thiosemicarbazide in ethanol in the presence of an acid catalyst. The resulting thiosemicarbazone is then reacted with a phenacyl bromide derivative in ethanol under reflux to yield the final thiazole hydrazine compound. The progress of the reaction is typically monitored by thin-layer chromatography (TLC).[18]
Antimicrobial Susceptibility Testing: Broth Dilution Method
The minimum inhibitory concentration (MIC) of novel antimicrobial compounds is frequently determined using the broth dilution method.[18] This involves preparing a series of dilutions of the test compound in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the target microorganism. Following incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC. Standard antimicrobial agents are run in parallel as positive controls.[18]
In Vitro Anticancer Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Kinase Inhibition Assay
The inhibitory activity of thiazole derivatives against specific kinases can be evaluated using various in vitro kinase assay kits. These assays typically involve incubating the kinase enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence, luminescence, or radioactivity. The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
The anti-inflammatory activity of compounds can be assessed in vitro by their ability to inhibit protein denaturation.[27] Bovine serum albumin is often used as the protein source. The test compounds are incubated with the protein solution, and denaturation is induced by heat. The turbidity of the solution, which correlates with the extent of protein denaturation, is measured spectrophotometrically. A decrease in turbidity in the presence of the test compound indicates its ability to inhibit protein denaturation. Diclofenac sodium is commonly used as a standard anti-inflammatory drug in this assay.[27]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures enhances understanding and communication within the scientific community.
PI3K/mTOR Signaling Pathway Inhibition by Thiazole Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. jchemrev.com [jchemrev.com]
- 18. nanobioletters.com [nanobioletters.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 23. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Utilization of Thiazol-5-ylmethanamine Hydrochloride in the Synthesis of Kinase Inhibitor Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of kinase inhibitor libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening and identification of novel therapeutic candidates. The thiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding site. This technical guide provides a comprehensive overview of the use of thiazol-5-ylmethanamine hydrochloride as a versatile building block for the synthesis of kinase inhibitor libraries. Detailed experimental protocols for amide bond formation, a key reaction in library synthesis, are provided. Furthermore, this guide presents a curated collection of quantitative biological data for a representative library of thiazole-based kinase inhibitors, alongside visualizations of a relevant signaling pathway and a typical experimental workflow.
Introduction: The Role of Kinases and the Thiazole Scaffold in Drug Discovery
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, modulating protein activity, localization, and interaction with other proteins.[1] Given their central role in signal transduction, the aberrant activity of kinases is implicated in a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.[2][3]
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is frequently found in biologically active compounds.[2][4] In the context of kinase inhibition, the thiazole scaffold can mimic the purine ring of ATP, enabling competitive binding to the kinase active site.[2][4] The nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding and other non-covalent interactions with key residues in the ATP-binding pocket, contributing to the potency and selectivity of the inhibitor. This compound is a readily available and versatile building block that provides a convenient handle for the introduction of diversity into a kinase inhibitor library. The primary amine of this reagent can be readily acylated through amide bond formation with a wide range of carboxylic acids, allowing for the systematic exploration of the chemical space around the thiazole core.
Synthesis of a Thiazole-Based Kinase Inhibitor Library
The synthesis of a kinase inhibitor library from this compound typically involves the parallel acylation of the primary amine with a diverse set of carboxylic acids. This can be achieved using standard amide coupling protocols.
General Workflow for Library Synthesis
The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor library using this compound.
Caption: A generalized workflow for the synthesis of a kinase inhibitor library.
Detailed Experimental Protocol: Amide Coupling
The following protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using HATU as the coupling agent. This protocol can be adapted for parallel synthesis in a library format.
Materials:
-
This compound
-
Carboxylic acid of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry reaction vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Addition of Reagents: To the solution, add this compound (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(thiazol-5-ylmethyl)amide.
Quantitative Biological Data
The following table summarizes the in vitro kinase inhibitory activity of a representative library of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines against a panel of Cyclin-Dependent Kinases (CDKs). This data highlights the potential for generating potent and selective kinase inhibitors based on the thiazole scaffold.[5][6][7][8][9]
| Compound ID | R' | R | CDK9/CycT1 Kᵢ (nM) | CDK1/CycB Kᵢ (nM) | CDK2/CycA Kᵢ (nM) | CDK4/CycD1 Kᵢ (nM) | CDK7/CycH Kᵢ (nM) |
| 12a | CN | m-NO₂ | 1 | 2 | 6 | >5000 | 110 |
| 12c | CN | m-OH | 1 | 3 | 11 | >5000 | 120 |
| 12d | CN | p-OH | 1 | 4 | 14 | >5000 | 180 |
| 12e | CN | m-NH₂ | 1 | 3 | 11 | >5000 | 140 |
| 12f | CN | p-NH₂ | 2 | 5 | 18 | >5000 | 250 |
| 12g | CN | m-SO₂NH₂ | 1 | 4 | 12 | >5000 | 130 |
| 12h | CN | p-SO₂NH₂ | 2 | 6 | 20 | >5000 | 280 |
| 12u | CN | m-Morpholino | 7 | >5000 | 580 | >5000 | >5000 |
Relevant Signaling Pathway: CDK9 and Transcriptional Regulation
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[9] P-TEFb plays a crucial role in the regulation of gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the transition from transcription initiation to productive elongation.[9] Dysregulation of CDK9 activity is associated with various cancers, making it an attractive therapeutic target.
Caption: A simplified diagram of the CDK9 signaling pathway and the mechanism of action of a thiazole-based CDK9 inhibitor.
In Vitro Kinase Assay Workflow
Once a library of potential kinase inhibitors has been synthesized, their biological activity must be evaluated. In vitro kinase assays are a fundamental tool for determining the potency and selectivity of these compounds.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitor libraries. Its primary amine functionality allows for the straightforward introduction of a wide range of substituents through robust and well-established amide coupling methodologies. The resulting N-(thiazol-5-ylmethyl)amide scaffold has been shown to be a privileged structure for targeting various protein kinases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize novel thiazole-based kinase inhibitors with the potential for therapeutic applications. The continued exploration of the chemical space around this scaffold is likely to yield new and improved kinase inhibitors for the treatment of a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure activity relationship, and anticancer activities -ORCA [orca.cardiff.ac.uk]
- 8. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 9. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Horizon of Thiazol-5-ylmethanamine Hydrochloride Derivatives: A Technical Guide to the Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this versatile class of compounds, derivatives of Thiazol-5-ylmethanamine hydrochloride are emerging as promising candidates for a range of therapeutic applications. This technical guide provides an in-depth analysis of the current patent landscape for these derivatives, focusing on their synthesis, biological evaluation, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Core Patent Landscape: Key Players and Therapeutic Indications
The patent literature reveals a focused effort on leveraging this compound as a key building block for the synthesis of potent bioactive molecules. The primary therapeutic areas of interest identified in recent patent filings include infectious diseases and oncology.
| Patent/Application Number | Assignee/Applicant | Therapeutic Indication | Target | Key Derivative Class |
| WO2015138895A1 | Government of the United States of America, as represented by the Secretary, Department of Health and Human Services | Hepatitis B (HBV) | Hepatitis B Core Protein | Dibenzo[b,e][1][2]diazepine-8-carboxamides |
| WO2018183956A1 | Not Specified | Cancer | Hematopoietic Progenitor Kinase 1 (HPK1) | Naphthyridine-based ureas |
| US20170240541A1 | Bayer CropScience Aktiengesellschaft | Fungicides | Not Specified | Piperidinyl-thiazole derivatives |
| CN100491361C | Not Specified | Vascular Adhesion Protein-1 (VAP-1) Associated Diseases (e.g., macular edema) | VAP-1 | Acylaminothiazole derivatives |
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of therapeutic agents derived from this compound typically involves standard amide bond formation or urea synthesis methodologies. The following protocols are representative of the experimental procedures described in the patent literature.
General Procedure for Amide Synthesis (as described in WO2015138895A1)
A solution of a carboxylic acid (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or dimethylformamide, is treated with a coupling agent, for example, HATU (1.1 equivalents) and a tertiary amine base like diisopropylethylamine (2-3 equivalents). The reaction mixture is stirred at room temperature for a short period before the addition of this compound (1 equivalent). The reaction is then stirred at room temperature until completion, as monitored by an appropriate technique like thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid solution, an aqueous base solution, and brine. The organic layer is then dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
General Procedure for Urea Synthesis (as described in WO2018183956A1)
To a solution of an amine (1 equivalent) in an appropriate solvent like dichloromethane, a phosgene equivalent, such as triphosgene, is added at a reduced temperature (e.g., 0 °C), followed by the addition of a non-nucleophilic base (e.g., triethylamine). The resulting isocyanate intermediate is then treated with this compound (1 equivalent) and allowed to warm to room temperature and stir until the reaction is complete. The workup and purification would typically follow standard procedures as described for the amide synthesis.
Key Signaling Pathways and Mechanisms of Action
A thorough understanding of the underlying biological pathways targeted by these derivatives is crucial for rational drug design and development. The patent literature points to the modulation of key signaling cascades in viral replication and immune regulation.
Hepatitis B Virus (HBV) Core Protein Allosteric Modulation
This compound derivatives have been patented as allosteric modulators of the Hepatitis B virus (HBV) core protein (Cp).[1] The HBV core protein is essential for multiple stages of the viral lifecycle, including pgRNA encapsidation and reverse transcription.[3] Allosteric modulators can disrupt the normal assembly and function of the viral capsid, thereby inhibiting viral replication.
Caption: Allosteric modulation of HBV core protein by thiazole derivatives.
Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) Signaling
Derivatives of this compound have also been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[2] By inhibiting HPK1, these compounds can enhance the anti-tumor immune response. HPK1 acts downstream of the T-cell receptor (TCR) and negatively regulates signaling pathways that lead to T-cell proliferation and cytokine production.
Caption: Inhibition of the HPK1 negative regulatory pathway in T-cells.
Modulation of Vascular Adhesion Protein-1 (VAP-1) Activity
The patent literature also describes the use of thiazole derivatives as inhibitors of Vascular Adhesion Protein-1 (VAP-1). VAP-1 is a dual-function protein that acts as both an adhesion molecule and a primary amine oxidase. It plays a crucial role in leukocyte trafficking and inflammation. Inhibition of VAP-1 can reduce the recruitment of inflammatory cells to tissues.
Caption: Workflow of VAP-1 inhibition by thiazole derivatives in inflammation.
Conclusion and Future Outlook
The patent landscape for this compound derivatives highlights a vibrant area of research with significant therapeutic potential. The versatility of this chemical scaffold allows for its incorporation into a diverse range of molecular architectures, targeting distinct biological pathways implicated in major human diseases. As our understanding of these pathways deepens, we can anticipate the development of more potent and selective drug candidates derived from this promising building block. Continued exploration of this chemical space is likely to yield novel therapeutics for a variety of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015138895A1 - Hepatitis b core protein allosteric modulators - Google Patents [patents.google.com]
Methodological & Application
Application Note: Amide Coupling Protocols for Thiazol-5-ylmethanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiazol-5-ylmethanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The thiazole motif is present in numerous biologically active compounds and FDA-approved drugs.[1][2] The primary amine handle allows for the straightforward introduction of this scaffold into target molecules, most commonly through amide bond formation. The amide bond is a cornerstone of many pharmaceuticals, representing a significant linkage in about 25% of commercial drugs.[3] This document provides detailed protocols and technical guidance for the successful amide coupling of Thiazol-5-ylmethanamine hydrochloride with various carboxylic acids, utilizing common and efficient coupling reagents.
Overview of Common Amide Coupling Reagents
The direct condensation of a carboxylic acid and an amine to form an amide is often slow and inefficient due to the formation of a stable ammonium carboxylate salt.[4][5] To facilitate this transformation, coupling reagents are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and forming a highly reactive acylating intermediate.[6] The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and potential for side reactions like racemization.
Several classes of coupling reagents are widely used:
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) are cost-effective and widely used.[7] They react with carboxylic acids to form a reactive O-acylisourea intermediate.[5] To minimize racemization and improve efficiency, they are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[7][8]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and TBTU are highly efficient and known for rapid reaction times and low rates of epimerization.[4][7] HATU, in particular, is one of the most effective coupling reagents, forming a highly reactive OAt-active ester.[9]
Key Consideration for this compound: The starting material is provided as a hydrochloride salt.[10] Therefore, a stoichiometric amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), must be added to the reaction mixture to liberate the free primary amine in situ, making it available for nucleophilic attack on the activated carboxylic acid.
Table 1: Comparison of Common Amide Coupling Reagent Systems
| Reagent System | Base | Solvent | Typical Time | Advantages | Disadvantages |
| EDC / HOBt | DIPEA or TEA | DCM, DMF | 2 - 16 h | Cost-effective; water-soluble byproducts (EDC).[7][8] | Slower than uronium salts; potential for side reactions. |
| HATU | DIPEA | DMF, NMP | 30 - 120 min | High efficiency, fast reaction rates, low racemization.[4][9] | Higher cost; can react with unprotected N-termini if used in excess.[7] |
| DIC / HOBt | DIPEA or TEA | DCM, DMF | 2 - 12 h | Byproduct (diisopropylurea) is soluble in organic solvents.[7] | Can cause racemization, though minimized by HOBt.[7] |
| Acyl Chloride | Pyridine or TEA | DCM, THF | 1 - 16 h | Highly reactive; suitable for unreactive amines.[5] | Requires prior conversion of acid to acyl chloride; harsh reagents (e.g., SOCl₂).[5][11] |
Experimental Workflows and Mechanisms
A generalized workflow for the amide coupling of this compound is depicted below. This process involves the activation of the carboxylic acid followed by the addition of the amine salt and a suitable base.
Caption: General experimental workflow for amide coupling.
The mechanism of activation by HATU involves the formation of a highly reactive OAt-ester, which is then susceptible to nucleophilic attack by the amine.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization based on the specific carboxylic acid used. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for rapid and high-yield amide synthesis, especially for valuable or sterically hindered substrates.[9][12]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.1 eq) to the solution and stir for 2-3 minutes.
-
Add this compound (1.1 eq) to the mixture.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30-90 minutes.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the desired thiazole amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic, cost-effective method suitable for a wide range of substrates.[7][13]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.2 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt hydrate (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the solution, followed by the portion-wise addition of EDC hydrochloride (1.2 eq).[13]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM (if DMF was used as solvent, dilute with EtOAc and perform aqueous washes).
-
Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). Note: The aqueous washes effectively remove the urea byproduct and excess EDC.[13]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the final amide.
References
- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 131052-46-5|this compound|BLD Pharm [bldpharm.com]
- 11. reddit.com [reddit.com]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Reductive Amination of Thiazol-5-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This document provides detailed application notes and protocols for the reductive amination of Thiazol-5-ylmethanamine hydrochloride, a valuable building block in the synthesis of novel therapeutic agents. The thiazole moiety is a key pharmacophore in numerous approved drugs, and its functionalization via N-alkylation is a common strategy in the development of new chemical entities.
This protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. Its key advantage lies in its ability to reduce the intermediate iminium ion in situ without significantly reducing the starting aldehyde, allowing for a convenient one-pot procedure. When working with an amine hydrochloride salt, the reaction requires careful pH control, typically achieved through the addition of a non-nucleophilic base to liberate the free amine.
Reaction Principle
The reductive amination of this compound with a carbonyl compound, such as an aldehyde or ketone, proceeds in two main steps within a single reaction vessel:
-
Iminium Ion Formation: The free amine, generated in situ from the hydrochloride salt, undergoes a condensation reaction with the carbonyl compound to form a protonated imine, also known as an iminium ion.
-
Reduction: The hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding secondary or tertiary amine.
Key Reaction Parameters and Reagents
The success of the reductive amination of this compound is dependent on several key parameters and the appropriate choice of reagents. The following table summarizes typical conditions and their rationale.
| Parameter/Reagent | Recommendation | Rationale |
| Amine Substrate | This compound | The starting material, requiring in situ neutralization. |
| Carbonyl Compound | Aldehyde (e.g., Benzaldehyde) or Ketone | The electrophilic partner for iminium ion formation. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective hydride donor that does not readily reduce aldehydes or ketones. |
| Base | Triethylamine (Et₃N) or Sodium acetate (NaOAc) | To neutralize the hydrochloride salt and facilitate imine formation. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) | Anhydrous aprotic solvents are preferred to prevent hydrolysis of the iminium ion and decomposition of the reducing agent. |
| Stoichiometry | See Protocol Section | Typically, a slight excess of the carbonyl compound and the reducing agent are used relative to the amine. |
| Temperature | Room Temperature | The reaction is generally carried out at ambient temperature. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS until consumption of the starting amine. |
Experimental Protocols
General Protocol for the Reductive Amination of this compound with an Aldehyde
This protocol describes a general procedure for the N-alkylation of this compound using an aldehyde as the coupling partner.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Suspend the amine salt in anhydrous dichloromethane (DCM).
-
Add the aldehyde (1.1 - 1.2 eq) to the suspension.
-
Add triethylamine (1.1 - 1.5 eq) to the mixture to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-24 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation
The following table provides representative data for the reductive amination of various amines with aldehydes, which can be used as a reference for expected outcomes.
| Amine | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Dimethylamine HCl | m-Anisaldehyde | NaBH(OAc)₃ | THF | 1 | 77 |
| Benzylamine | Benzaldehyde | NaBH(OAc)₃ | DCM | 12 | 92 |
| Aniline | Cyclohexanone | NaBH(OAc)₃ | DCE | 4 | 85 |
| Thiazol-5-ylmethanamine HCl | Benzaldehyde | NaBH(OAc)₃ | DCM | 12 | Est. >80% |
*Estimated yield based on similar reactions.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the one-pot reductive amination.
Experimental Workflow
Caption: Step-by-step experimental workflow for the reductive amination.
Troubleshooting and Safety Precautions
-
Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the iminium intermediate and deactivate the reducing agent. A slight excess of the reducing agent can be beneficial.
-
Side Reactions: Over-alkylation is generally not a significant issue with this method. If aldehyde reduction is observed, ensure the quality of the sodium triacetoxyborohydride.
-
Safety: Sodium triacetoxyborohydride is a hydride-containing reagent and should be handled with care in a well-ventilated fume hood. Avoid contact with water and strong acids, as it can release flammable hydrogen gas. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled with appropriate caution.
Application Notes and Protocols for Solid-Phase Parallel Synthesis Using Thiazol-5-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules and approved pharmaceuticals.[1] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds for drug discovery.[1] Solid-phase parallel synthesis offers a highly efficient platform for the rapid generation of large, diverse libraries of thiazole-containing compounds, accelerating the identification of novel therapeutic leads.[2][3]
This document provides detailed application notes and protocols for the use of Thiazol-5-ylmethanamine hydrochloride as a versatile building block in solid-phase parallel synthesis. The primary amino group of this reagent serves as a key point for diversification, allowing for the creation of libraries of N-acylated, urea, and sulfonamide derivatives.
Experimental Protocols
Resin Selection and Loading of Thiazol-5-ylmethanamine
The choice of resin and linker is critical for a successful solid-phase synthesis campaign. For the immobilization of Thiazol-5-ylmethanamine, a linker strategy that allows for cleavage under conditions that do not degrade the thiazole ring or the newly introduced functionalities is required. A trityl-based resin is a suitable choice due to its acid-lability, enabling mild cleavage conditions.
Protocol 1: Immobilization of Thiazol-5-ylmethanamine on 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Amine Preparation: In a separate flask, dissolve this compound (3.0 mmol, 2.0 eq.) in a mixture of anhydrous DCM (5 mL) and diisopropylethylamine (DIPEA, 6.0 mmol, 4.0 eq.). Stir for 10 minutes.
-
Resin Loading: Add the amine solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
-
Loading Determination: The loading of the amine on the resin can be determined by a spectrophotometric method after cleaving a small amount of the Fmoc-protected amine from a test sample of the resin.
Caption: Workflow for loading Thiazol-5-ylmethanamine onto 2-chlorotrityl chloride resin.
Parallel Synthesis of Diversified Libraries
With the thiazole building block successfully anchored to the solid support, the free amino group is available for derivatization. The following protocols outline the synthesis of three distinct libraries: N-acylated derivatives, ureas, and sulfonamides. These reactions can be performed in parallel using a multi-well synthesis apparatus.
Protocol 2: Synthesis of an N-Acylated Thiazole Library
-
Resin Dispensing: Distribute the Thiazol-5-ylmethanamine-loaded resin (e.g., 50 mg, ~0.075 mmol) into the wells of a parallel synthesis reactor.
-
Resin Swelling: Swell the resin in anhydrous DMF (1 mL/well) for 30 minutes.
-
Carboxylic Acid Activation: In separate vials, prepare stock solutions of diverse carboxylic acids (0.3 M in DMF). To each vial, add a coupling agent such as HBTU (0.29 M in DMF) and DIPEA (0.6 M in DMF). Allow to pre-activate for 5 minutes.
-
Acylation: Add the activated carboxylic acid solutions (1 mL/well, 4 eq.) to the resin-containing wells. Agitate the reactor at room temperature for 4 hours.
-
Washing: Wash the resin in each well sequentially with DMF (3 x 1 mL), DCM (3 x 1 mL), and methanol (3 x 1 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Synthesis of a Thiazolyl-Urea Library
-
Resin Dispensing and Swelling: Follow steps 1 and 2 of Protocol 2.
-
Isocyanate Addition: Add stock solutions of diverse isocyanates (0.3 M in anhydrous DCM, 1 mL/well, 4 eq.) to the resin-containing wells.
-
Reaction: Agitate the reactor at room temperature for 6 hours.
-
Washing and Drying: Follow steps 5 and 6 of Protocol 2.
Protocol 4: Synthesis of a Thiazolyl-Sulfonamide Library
-
Resin Dispensing and Swelling: Follow steps 1 and 2 of Protocol 2.
-
Sulfonyl Chloride Addition: To each well, add a solution of a unique sulfonyl chloride (0.3 M in anhydrous DCM, 1 mL/well, 4 eq.) followed by pyridine (0.6 M in anhydrous DCM, 0.5 mL/well, 4 eq.).
-
Reaction: Agitate the reactor at room temperature for 8 hours.
-
Washing and Drying: Follow steps 5 and 6 of Protocol 2.
Caption: Diversification strategies for the resin-bound Thiazol-5-ylmethanamine.
Cleavage and Product Isolation
The final step in the synthesis is the cleavage of the desired products from the solid support. For the 2-chlorotrityl linker, this is achieved under mild acidic conditions.
Protocol 5: Cleavage of Products from the Resin
-
Resin Preparation: Place the dried, derivatized resin from each well into individual cleavage vials.
-
Cleavage Cocktail: Add a cleavage cocktail of 1% trifluoroacetic acid (TFA) in DCM (1 mL/vial) to each vial.
-
Cleavage Reaction: Agitate the vials at room temperature for 30 minutes.
-
Product Collection: Filter the resin and collect the filtrate into a fresh set of vials containing a quenching agent (e.g., 10% pyridine in methanol, 0.2 mL).
-
Resin Washing: Wash the resin with additional DCM (2 x 0.5 mL) and combine the filtrates.
-
Solvent Evaporation: Evaporate the solvent from the collected filtrates under a stream of nitrogen or using a centrifugal evaporator.
-
Product Characterization: The resulting crude products can be analyzed by LC-MS and purified by preparative HPLC if necessary.
Data Presentation
The following tables present hypothetical data for a representative set of compounds synthesized using the protocols described above. The yields and purities are illustrative and may vary depending on the specific reagents used.
Table 1: Representative N-Acylated Thiazole Derivatives
| Compound ID | R-Group (from R-COOH) | Molecular Weight ( g/mol ) | Overall Yield (%) | Purity (%) |
| AC-01 | Phenyl | 218.27 | 75 | 92 |
| AC-02 | 4-Chlorophenyl | 252.72 | 72 | 90 |
| AC-03 | Cyclohexyl | 224.33 | 81 | 95 |
| AC-04 | 2-Thienyl | 224.31 | 68 | 88 |
Table 2: Representative Thiazolyl-Urea Derivatives
| Compound ID | R-Group (from R-NCO) | Molecular Weight ( g/mol ) | Overall Yield (%) | Purity (%) |
| UR-01 | Phenyl | 233.29 | 80 | 94 |
| UR-02 | 4-Fluorophenyl | 251.28 | 78 | 91 |
| UR-03 | Isopropyl | 199.27 | 85 | 96 |
| UR-04 | Benzyl | 247.32 | 76 | 89 |
Table 3: Representative Thiazolyl-Sulfonamide Derivatives
| Compound ID | R-Group (from R-SO2Cl) | Molecular Weight ( g/mol ) | Overall Yield (%) | Purity (%) |
| SA-01 | Phenyl | 254.33 | 65 | 87 |
| SA-02 | 4-Tolyl | 268.36 | 68 | 90 |
| SA-03 | Dansyl | 363.46 | 55 | 82 |
| SA-04 | 2-Naphthyl | 304.39 | 61 | 85 |
Potential Biological Applications and Signaling Pathways
Thiazole-containing compounds have been reported to interact with a wide range of biological targets. For instance, libraries of thiazole derivatives have been screened for activity against kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
A hypothetical screening of the synthesized thiazole libraries could identify inhibitors of a specific kinase, for example, a receptor tyrosine kinase (RTK) involved in cancer cell proliferation.
Caption: A potential mechanism of action for a thiazole library hit targeting a receptor tyrosine kinase.
The identification of active compounds would then necessitate further studies, including dose-response curves, selectivity profiling against other kinases, and validation in cell-based assays to confirm their mechanism of action and therapeutic potential.
References
Application Notes and Protocols: Thiazol-5-ylmethanamine Hydrochloride in the Synthesis of Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of thiazol-5-ylmethanamine hydrochloride and its derivatives as key building blocks in the synthesis of potent and selective G-protein coupled receptor (GPCR) ligands, with a specific focus on histamine H3 receptor (H3R) antagonists. The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of novel therapeutic agents targeting the H3R.
Introduction to Thiazole-Containing GPCR Ligands
The thiazole motif is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds due to its unique electronic properties and ability to participate in various non-covalent interactions with biological targets. In the context of GPCRs, the thiazole ring can be found in a variety of ligands, where it often serves as a key pharmacophoric element, contributing to receptor affinity and selectivity.
This compound is a versatile starting material that provides a convenient entry point for the synthesis of a diverse range of compounds. The primary amine handle allows for a variety of chemical transformations, enabling the introduction of different substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the synthesized ligands.
Application: Synthesis of Histamine H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3R have shown therapeutic potential for the treatment of various neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).
Several potent and selective non-imidazole H3R antagonists incorporating a thiazole moiety have been developed. The general structure of these antagonists often features a basic amine head group connected via a flexible or rigid linker to a substituted thiazole core. The thiazol-5-ylmethylamine unit serves as a crucial component of the linker and interacts with the receptor binding pocket.
General Synthetic Strategy
A common synthetic approach to access these thiazole-based H3R antagonists involves the initial preparation of a suitable thiazole precursor, followed by the introduction of the basic amine moiety. While direct use of this compound is feasible, many reported syntheses employ a multi-step sequence to build the desired scaffold. A representative synthetic route is depicted below, which can be adapted for the synthesis of a variety of analogs.
Figure 1: General workflow for the synthesis of thiazole-based H3R antagonists.
Experimental Protocols
The following protocols are adapted from the synthesis of 1-[2-(thiazol-5-ylmethyl)thiazol-2-yl]-4-n-propylpiperazine and its analogs, which have shown significant H3R antagonist activity.
Protocol 1: Synthesis of Ethyl 2-(4-n-propylpiperazin-1-yl)thiazole-5-carboxylate
This protocol describes the initial formation of the substituted thiazole ring system.
Materials:
-
1-(4-n-propyl)piperazine thioamide
-
Ethyl 3-bromo-2-oxopropanoate
-
n-Propanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of ethyl 3-bromo-2-oxopropanoate (10 mmol) in n-propanol (50 mL) in a 100 mL round-bottom flask, add 1-(4-n-propyl)piperazine thioamide (10 mmol).
-
Heat the reaction mixture at reflux (approximately 90 °C) for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Protocol 2: Reduction of the Thiazole Ester to the Corresponding Alcohol
This step converts the ester functionality to a primary alcohol, which can then be activated for the introduction of the second thiazole ring.
Materials:
-
Ethyl 2-(4-n-propylpiperazin-1-yl)thiazole-5-carboxylate
-
Lithium borohydride (LiBH4)
-
Dry Dimethoxyethane (DME)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the crude ethyl 2-(4-n-propylpiperazin-1-yl)thiazole-5-carboxylate (10 mmol) in dry DME (100 mL) in a 250 mL round-bottom flask.
-
Carefully add lithium borohydride (20 mmol) portion-wise to the solution at room temperature.
-
Heat the reaction mixture at 70 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench the excess LiBH4 by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield [2-(4-n-propylpiperazin-1-yl)thiazol-5-yl]methanol.
Protocol 3: Synthesis of the Final H3R Antagonist
This final step involves the coupling of the thiazole alcohol with a second thiazole unit. This can be achieved by first converting the alcohol to a halide or mesylate followed by nucleophilic substitution.
Materials:
-
[2-(4-n-propylpiperazin-1-yl)thiazol-5-yl]methanol
-
Thionyl chloride or Methanesulfonyl chloride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or Pyridine
-
2-Aminothiazole
-
Sodium hydride
-
Dry N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure (Two-step approach):
Step A: Activation of the Alcohol
-
Dissolve [2-(4-n-propylpiperazin-1-yl)thiazol-5-yl]methanol (5 mmol) in dry DCM (50 mL) and cool to 0 °C in an ice bath.
-
Slowly add thionyl chloride (6 mmol) or methanesulfonyl chloride (6 mmol) followed by the dropwise addition of triethylamine (7 mmol).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-(chloromethyl)-2-(4-n-propylpiperazin-1-yl)thiazole or the corresponding mesylate.
Step B: Nucleophilic Substitution
-
To a suspension of sodium hydride (6 mmol) in dry DMF (30 mL), add 2-aminothiazole (5 mmol) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the crude activated thiazole from Step A in dry DMF (20 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final H3R antagonist.
Quantitative Data
The following table summarizes the biological activity of representative thiazole-based histamine H3 receptor antagonists synthesized using methodologies similar to those described above.
| Compound ID | Structure | hH3R Ki (nM) | Selectivity vs hH1R | Selectivity vs hH2R |
| 1 | 1-[2-(Thiazol-5-ylmethyl)thiazol-2-yl]-4-n-propylpiperazine | 15 | >1000 | >1000 |
| 2 | 1-[2-((4-Methylthiazol-5-yl)methyl)thiazol-2-yl]-4-n-propylpiperazine | 8 | >1000 | >1000 |
| 3 | 1-[2-(Thiazol-4-ylmethyl)thiazol-2-yl]-4-n-propylpiperazine | 150 | >1000 | >1000 |
Data are representative and compiled from published literature. Ki values represent the inhibitory constant for binding to the human histamine H3 receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the histamine H3 receptor and a detailed workflow for the synthesis and evaluation of thiazole-based H3R antagonists.
Figure 2: Simplified signaling pathway of the histamine H3 receptor and the mechanism of action of H3R antagonists.
Figure 3: Experimental workflow for the synthesis and evaluation of thiazole-based H3R antagonists.
Conclusion
This compound and its derivatives are valuable building blocks for the synthesis of potent and selective GPCR ligands, particularly histamine H3 receptor antagonists. The synthetic protocols and workflows presented here provide a foundation for researchers to design and develop novel compounds with therapeutic potential for a range of CNS disorders. The versatility of the thiazole scaffold and the accessibility of starting materials like this compound make this an attractive area for further exploration in drug discovery.
Application Notes and Protocols: Thiazol-5-ylmethanamine Hydrochloride Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Thiazol-5-ylmethanamine hydrochloride derivatives in click chemistry. The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] By functionalizing this compound with bioorthogonal handles, researchers can readily incorporate this valuable pharmacophore into a diverse array of molecules, such as peptides, polymers, and biomolecules, for various applications in drug discovery and chemical biology.
The primary amine of this compound serves as a versatile anchor for the introduction of azide or alkyne functionalities, the key components of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a cornerstone of click chemistry.[3][4][5] This reaction is renowned for its high efficiency, selectivity, and biocompatibility, making it an ideal tool for the rapid synthesis of novel molecular entities.[4][6]
Section 1: Synthesis of a Clickable Thiazole Derivative
To employ this compound in click chemistry, it must first be converted into a derivative bearing either a terminal alkyne or an azide group. The following protocol details the synthesis of an azide-functionalized thiazole derivative, a versatile building block for CuAAC reactions.
Protocol 1: Synthesis of 5-(azidomethyl)thiazole
This protocol describes a two-step process for the conversion of the primary amine in this compound to an azide group.
Materials:
-
This compound
-
Trifluoroacetic anhydride
-
Sodium azide
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel)
Procedure:
Step 1: Trifluoroacetylation of Thiazol-5-ylmethanamine
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 eq) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the trifluoroacetamide-protected intermediate.
Step 2: Azidation of the Trifluoroacetamide Intermediate
-
Dissolve the crude trifluoroacetamide intermediate from Step 1 in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(azidomethyl)thiazole.
Expected Yield: 70-85% over two steps.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesized 5-(azidomethyl)thiazole can be readily used in CuAAC reactions to conjugate with a wide range of alkyne-containing molecules. The following is a general protocol for a small-scale CuAAC reaction.
Protocol 2: General Procedure for CuAAC Reaction
Materials:
-
5-(azidomethyl)thiazole (azide component)
-
A terminal alkyne-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[7][8]
-
tert-Butanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vial, dissolve the terminal alkyne (1.0 eq) and 5-(azidomethyl)thiazole (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a premixed catalyst solution by dissolving copper(II) sulfate pentahydrate (0.1 eq) and THPTA (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper/THPTA catalyst solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically complete within this timeframe.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by standard workup procedures, which may include extraction, precipitation, or purification by column chromatography, depending on the properties of the product.
Quantitative Data Summary for a Typical CuAAC Reaction:
| Parameter | Value/Condition | Reference |
| Reactants | Azide, Terminal Alkyne | [3] |
| Catalyst | Copper(I) (generated in situ from CuSO₄) | [3][7] |
| Ligand | THPTA | [7][8] |
| Reducing Agent | Sodium Ascorbate | [8] |
| Solvent System | t-BuOH/H₂O (1:1) or other aqueous mixtures | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 1 - 24 hours | [9] |
| Typical Yield | >90% | [3] |
Section 3: Visualizing the Workflow and Applications
The following diagrams illustrate the synthetic workflow and the general principle of applying the thiazole derivative in click chemistry for bioconjugation.
Caption: Synthetic scheme for the preparation of a clickable thiazole derivative.
Caption: General scheme for a CuAAC reaction using the thiazole derivative.
Conclusion
This compound is a readily available starting material that can be efficiently converted into a valuable building block for click chemistry applications. The protocols provided herein offer a straightforward path to synthesizing an azide-functionalized thiazole derivative and subsequently using it in robust and high-yielding CuAAC reactions. This strategy opens up numerous possibilities for the development of novel therapeutics, diagnostic agents, and research tools by enabling the facile incorporation of the biologically significant thiazole scaffold. Researchers are encouraged to adapt and optimize these general protocols to suit their specific molecular targets and applications.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. purkh.com [purkh.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Recent applications of click chemistry in drug discovery [ouci.dntb.gov.ua]
- 7. confluore.com.cn [confluore.com.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Functionalization of Nanoparticles with Thiazol-5-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with bioactive molecules is a cornerstone of nanomedicine, enabling the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutics. Thiazole derivatives are of particular interest in pharmaceutical research due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] Thiazol-5-ylmethanamine hydrochloride offers a reactive primary amine group, making it a suitable candidate for covalent conjugation to nanoparticle surfaces.
This document provides detailed protocols for the functionalization of carboxylated nanoparticles with this compound via the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. Additionally, it outlines methods for the characterization of the resulting functionalized nanoparticles and discusses potential applications based on the known biological activities of thiazole compounds.
Potential Applications
Nanoparticles functionalized with thiazole moieties hold significant promise for various therapeutic and diagnostic applications. The thiazole ring is a key structural component in numerous FDA-approved drugs and biologically active compounds.[4] Potential applications for thiazole-functionalized nanoparticles include:
-
Targeted Cancer Therapy: Thiazole derivatives have been shown to exhibit potent anticancer activity by inhibiting various protein kinases and key signaling pathways, such as the PI3K/AKT/mTOR and VEGFR-2 pathways.[5][6] Nanoparticles functionalized with Thiazol-5-ylmethanamine could potentially target cancer cells, delivering a therapeutic payload or acting as therapeutic agents themselves.
-
Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated anti-inflammatory properties by modulating pathways involving enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).[7]
-
Neuroprotective Agents: Studies have shown that some thiazole derivatives can protect neuronal cells from hypoxia-induced damage by reducing oxidative stress and inhibiting apoptosis and autophagy-related pathways.[8]
-
Antimicrobial Nanocarriers: The inherent antimicrobial properties of some thiazole compounds could be leveraged to create nanoparticles that target and combat bacterial and fungal infections.[1][9]
Data Presentation
Table 1: Materials and Reagents for Functionalization and Characterization
| Item | Description |
| Nanoparticles | Carboxylated nanoparticles (e.g., gold, iron oxide, polymeric nanoparticles) |
| Ligand | This compound (CAS: 131052-46-5) |
| Crosslinkers | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysulfosuccinimide (sulfo-NHS) |
| Buffers | Activation Buffer: 0.1 M MES, pH 6.0; Coupling Buffer: 1X PBS, pH 7.4; Washing/Storage Buffer: 1X PBS with 0.05% Tween 20, pH 7.4 |
| Quenching Reagent | 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5 |
| Equipment | pH meter, vortex mixer, centrifuge/magnetic separator, sonicator, dynamic light scattering (DLS) instrument, transmission electron microscope (TEM) |
Table 2: Representative Quantitative Data of Nanoparticle Characterization
| Parameter | Before Functionalization (Carboxylated Nanoparticles) | After Functionalization (Thiazole-Functionalized Nanoparticles) |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -35 ± 5 | +15 ± 5 (at neutral pH) |
| Conjugation Efficiency (%) | N/A | 50 - 80 (To be determined by UV-Vis or other methods) |
Note: The values presented in Table 2 are representative and will vary depending on the specific nanoparticle type, size, and concentration, as well as the reaction conditions.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to carboxylated nanoparticles using EDC/sulfo-NHS chemistry.
1. Preparation of Reagents:
-
Carboxylated Nanoparticle Suspension: Disperse the carboxylated nanoparticles in 0.1 M MES buffer (pH 6.0) to a final concentration of 1 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
This compound Solution: Prepare a 10 mg/mL stock solution of this compound in 1X PBS (pH 7.4).
-
EDC/sulfo-NHS Solution: Immediately before use, prepare a solution containing 10 mg/mL EDC and 10 mg/mL sulfo-NHS in sterile, deionized water.
2. Activation of Carboxyl Groups:
-
To 1 mL of the carboxylated nanoparticle suspension, add 100 µL of the freshly prepared EDC/sulfo-NHS solution.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups on the nanoparticle surface.
3. Conjugation Reaction:
-
Centrifuge the activated nanoparticle suspension (e.g., 12,000 x g for 20 minutes for 100 nm nanoparticles) to remove excess EDC and sulfo-NHS. Carefully discard the supernatant.
-
Resuspend the nanoparticle pellet in 1 mL of 1X PBS (pH 7.4).
-
Add 100 µL of the this compound solution to the activated nanoparticle suspension. The final concentration of the thiazole compound should be optimized, but a 10-fold molar excess relative to the estimated surface carboxyl groups is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.
4. Quenching and Washing:
-
To quench any unreacted NHS-esters, add 50 µL of 1 M Tris-HCl (pH 8.5) and incubate for 15 minutes at room temperature.
-
Centrifuge the functionalized nanoparticles and discard the supernatant.
-
Wash the nanoparticles by resuspending the pellet in 1 mL of washing buffer (1X PBS with 0.05% Tween 20) and centrifuging again. Repeat this washing step at least three times to remove any unbound ligand and byproducts.
5. Final Resuspension and Storage:
-
After the final wash, resuspend the thiazole-functionalized nanoparticles in a suitable storage buffer (e.g., 1X PBS) to the desired concentration.
-
Store the functionalized nanoparticles at 4°C.
Protocol 2: Characterization of Functionalized Nanoparticles
1. Size and Polydispersity Analysis:
-
Dilute a small aliquot of the nanoparticle suspension (before and after functionalization) in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument. An increase in hydrodynamic diameter is expected after successful functionalization.
2. Surface Charge Analysis:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water.
-
Measure the zeta potential using a DLS instrument. A shift in zeta potential from negative (for carboxylated nanoparticles) to positive (due to the protonated amine group of the thiazole at neutral pH) is indicative of successful surface modification.
3. Morphological Analysis:
-
Prepare a dilute sample of the functionalized nanoparticles and deposit it onto a TEM grid.
-
After drying, visualize the nanoparticles using a Transmission Electron Microscope (TEM) to assess their morphology, size distribution, and ensure no significant aggregation has occurred during the functionalization process.
4. Quantification of Conjugation (Optional):
-
The amount of conjugated Thiazol-5-ylmethanamine can be quantified indirectly by measuring the concentration of the unreacted compound in the supernatants collected during the washing steps using UV-Vis spectroscopy, if the molecule has a distinct absorbance peak.
Visualizations
Caption: Experimental workflow for the functionalization of nanoparticles.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protective effects of N,4,5-trimethylthiazol-2-amine hydrochloride on hypoxia-induced β-amyloid production in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using Thiazol-5-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from Thiazol-5-ylmethanamine hydrochloride. This document outlines the synthesis of Schiff base derivatives, a promising class of compounds exhibiting significant antimicrobial activity. The provided protocols are based on established synthetic methodologies for thiazole derivatives and are adapted for the specific use of this compound as a key starting material.
Introduction
The increasing prevalence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the urgent development of new and effective antimicrobial drugs. Thiazole-containing compounds have emerged as a vital scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties. This compound serves as a valuable and versatile building block for the synthesis of a diverse library of potential antimicrobial candidates. This document focuses on the synthesis of Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, and are well-documented for their antimicrobial efficacy.
Synthesis of Thiazole-Based Schiff Bases
A primary synthetic route for leveraging this compound is through the formation of Schiff bases. This reaction involves the condensation of the primary amine group of Thiazol-5-ylmethanamine with a variety of substituted aldehydes. The resulting imine linkage is a key feature of many biologically active molecules.
General Reaction Scheme
Caption: General synthesis of Thiazole Schiff Bases.
Experimental Protocols
Protocol 1: Synthesis of a Representative Thiazole Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
Add the substituted aromatic aldehyde (10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized thiazole derivatives against bacterial and fungal strains.
Materials:
-
Synthesized thiazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standardized microbial inoculum
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth/medium only)
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth/medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth/medium with a standard antibiotic) and a negative control (broth/medium with inoculum but no compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The antimicrobial activity of synthesized thiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values. The following table presents representative MIC data for analogous thiazole-based Schiff bases against various microbial strains.
| Compound ID | R-group on Aldehyde | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| TSB-1 | 4-Chloro | 16 | 32 | 64 |
| TSB-2 | 4-Nitro | 8 | 16 | 32 |
| TSB-3 | 4-Methoxy | 32 | 64 | 128 |
| TSB-4 | 2-Hydroxy | 16 | 32 | 64 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 8 |
Note: The data presented in this table is representative of thiazole-based Schiff bases and serves as an example. Actual MIC values for derivatives of this compound would need to be determined experimentally.
Signaling Pathway and Mechanism of Action
While the precise mechanism of action can vary between different derivatives, many thiazole-based antimicrobial agents are known to interfere with essential cellular processes in microorganisms. A plausible mechanism of action for thiazole derivatives involves the inhibition of crucial enzymes necessary for bacterial or fungal survival. For instance, some thiazole compounds have been shown to inhibit bacterial DNA gyrase or fungal lanosterol 14α-demethylase.
Caption: Putative mechanism of action for thiazole antimicrobials.
Conclusion
This compound is a readily accessible starting material for the synthesis of a diverse range of Schiff bases with potential antimicrobial properties. The synthetic protocols provided herein are straightforward and can be adapted for the generation of a library of compounds for antimicrobial screening. The representative data and proposed mechanism of action highlight the potential of this chemical scaffold in the development of new therapeutic agents to combat infectious diseases. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their efficacy and selectivity.
Application Notes and Protocols for the Development of ALK5 Inhibitors Utilizing a Thiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of Activin receptor-like kinase 5 (ALK5) inhibitors based on a thiazole scaffold. This document includes an overview of the TGF-β/ALK5 signaling pathway, detailed protocols for key experimental assays, and a summary of the biological activity of representative thiazole-based ALK5 inhibitors.
Introduction to ALK5 Inhibition
Transforming growth factor-beta (TGF-β) signaling is a critical regulator of numerous cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in a range of pathologies, most notably in fibrosis and the progression of cancer.[2][3] The TGF-β signal is transduced through a heteromeric complex of type I and type II serine/threonine kinase receptors.[3][4] ALK5, also known as TGF-β type I receptor (TGFβRI), is the primary type I receptor responsible for propagating the signal by phosphorylating downstream SMAD proteins, specifically SMAD2 and SMAD3.[1][5] The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1]
Inhibiting the kinase activity of ALK5 presents a promising therapeutic strategy to counteract the detrimental effects of excessive TGF-β signaling.[2] The thiazole scaffold has emerged as a privileged structure in the design of potent and selective ALK5 inhibitors.[5] This document outlines the necessary methodologies to identify and characterize novel thiazole-based ALK5 inhibitors.
TGF-β/ALK5 Signaling Pathway
The canonical TGF-β/ALK5 signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1] This activation of ALK5 leads to the phosphorylation of SMAD2 and SMAD3, which subsequently complex with SMAD4 and translocate to the nucleus to modulate gene expression.[1]
Caption: TGF-β/ALK5 signaling pathway and the point of inhibition.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative thiazole-based ALK5 inhibitors against ALK5 and other related kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target Kinase | IC50 (nM) | Reference(s) |
| Compound 29b | ALK5 | 3.7 | [5] |
| GW6604 | ALK5 | 140 | [6] |
| SB 452533 | ALK5 | 14.3 | [3] |
| ALK4 | 58.5 | [3] | |
| p38α | >10,000 | [3] | |
| EW-7197 | ALK5 | Potent | [7] |
Experimental Protocols
Synthesis of Thiazole-Based ALK5 Inhibitors
A general synthetic route to thiazole derivatives involves the reaction of a thiosemicarbazone with a phenacyl bromide.[8]
General Procedure:
-
Thiosemicarbazone Formation: React thiosemicarbazide with an appropriate aldehyde in absolute ethanol with a few drops of glacial acetic acid under reflux to yield the thiosemicarbazone derivative.[8]
-
Thiazole Ring Formation: Reflux equimolar quantities of the thiosemicarbazone derivative and a suitable phenacyl bromide in absolute ethanol for 8-12 hours.[8]
-
Purification: The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final thiazole compound.[8]
Caption: General workflow for the synthesis of thiazole derivatives.
ALK5 Kinase Activity Assay (ADP-Glo™ Format)
This protocol measures the kinase activity of ALK5 by quantifying the amount of ADP produced during the phosphorylation of a peptide substrate.[4]
Materials:
-
Recombinant human TGFβR1 (ALK5)
-
TGFBR1 Peptide Substrate
-
ATP (500 µM stock)
-
5x Kinase Assay Buffer 1
-
ADP-Glo™ Kinase Assay Kit
-
Test compounds (thiazole derivatives)
-
White, low-volume 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water. DTT can be added to a final concentration of 1 mM.[4]
-
Compound Dilution: Prepare serial dilutions of the test compounds in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[4]
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the TGFBR1 peptide substrate.[4]
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle to the appropriate wells.
-
Add 12.5 µL of the Master Mix to all wells.
-
To "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of diluted ALK5 enzyme to the "Positive Control" and "Test Inhibitor" wells.[4]
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.[4]
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[4]
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.[4]
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the ALK5 kinase activity.
Cellular Assay for TGF-β Signaling Inhibition (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to inhibit TGF-β-induced gene transcription in a cellular context.[6]
Materials:
-
Cell culture medium (e.g., MEM with 10% FBS).
-
Human TGF-β1.
-
Test compounds.
-
96-well cell culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stably transfected cells in a 96-well plate at a density of 35,000 cells per well in 200 µL of serum-containing medium.[6]
-
Cell Culture: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 18-24 hours.[9]
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.[10]
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. This involves adding the luciferase substrate and measuring the firefly luminescence, followed by the addition of the Stop & Glo® reagent and measurement of the Renilla luminescence (for normalization).[11][12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of TGF-β-induced luciferase expression by the test compound is then calculated relative to the vehicle-treated, TGF-β-stimulated control.
Western Blot Analysis of Smad2/3 Phosphorylation
This protocol is used to directly assess the inhibition of ALK5-mediated phosphorylation of its downstream targets, SMAD2 and SMAD3.[1][13]
Materials:
-
Cell line of interest (e.g., A549, HeLa).
-
Cell culture reagents.
-
TGF-β1.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1]
-
Primary antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Protein Extraction: Lyse the cells with ice-cold lysis buffer, and quantify the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.[1]
-
Transfer the proteins to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour.[1]
-
Incubate with the primary antibody against phospho-Smad2/3 overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[1]
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Smad2/3 to normalize for protein loading.[1]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal.[1]
Caption: Drug discovery workflow for ALK5 inhibitors.
In Vivo Efficacy in a Fibrosis Model
The therapeutic potential of lead compounds can be evaluated in animal models of fibrosis, such as bleomycin-induced pulmonary fibrosis or dimethylnitrosamine (DMN)-induced liver fibrosis.[6][14]
General Protocol (DMN-Induced Liver Fibrosis Model):
-
Animal Model: Use male Sprague-Dawley rats.[6]
-
Induction of Fibrosis: Administer DMN (e.g., 10 mg/kg, i.p.) for a specified period (e.g., 3 consecutive days for an acute model, or for several weeks for a chronic model).[6]
-
Compound Administration: Administer the test compound orally (p.o.) or via another appropriate route, starting after the induction of fibrosis to assess therapeutic efficacy. Dosing will be dependent on the pharmacokinetic properties of the compound.[6]
-
Endpoint Analysis:
-
Histology: At the end of the study, sacrifice the animals and collect the target organ (e.g., liver). Perform histological analysis (e.g., Masson's trichrome staining) to assess the extent of fibrosis.
-
Biochemical Markers: Measure markers of organ function (e.g., serum bilirubin and liver enzymes) and fibrosis (e.g., collagen content).[6]
-
Gene Expression: Analyze the mRNA levels of pro-fibrotic genes (e.g., Collagen IA1, TIMP-1) in the tissue samples via qPCR.[6]
-
Conclusion
The development of ALK5 inhibitors with a thiazole scaffold holds significant promise for the treatment of diseases driven by aberrant TGF-β signaling. The protocols and data presented in these application notes provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of novel candidate compounds. Careful execution of these assays will enable the identification of potent and selective ALK5 inhibitors for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
- 14. The anti-fibrotic effect of inhibition of TGFβ-ALK5 signalling in experimental pulmonary fibrosis in mice is attenuated in the presence of concurrent γ-herpesvirus infection - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to the Synthesis of Thiazole-Based Heterocycles: Applications and Protocols for Drug Discovery
Application Note & Protocol | For Research Use Only
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a privileged core in a multitude of FDA-approved drugs, including the anticancer agent Dasatinib and the antibiotic Sulfathiazole.[1][2] Derivatives of the thiazole ring exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, making the efficient synthesis of these heterocycles a critical focus for researchers in drug development.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of thiazole-based heterocycles, focusing on three classical and versatile methods: the Hantzsch Thiazole Synthesis, the Cook-Heilbron Synthesis, and the Robinson-Gabriel Synthesis. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the reproducible synthesis of diverse thiazole derivatives.
Key Synthesis Methodologies
Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch synthesis is the most common and versatile method for preparing thiazoles.[5] The reaction involves the cyclocondensation of an α-halocarbonyl compound (e.g., an α-haloketone or α-haloaldehyde) with a thioamide or thiourea.[2][5] This method's popularity stems from its simplicity, generally high yields, and the wide availability of starting materials, allowing for the synthesis of a diverse range of substituted thiazoles.[3][6]
This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
20 mL Scintillation Vial
-
Stir bar
-
Hot plate
-
100 mL Beaker
-
Buchner funnel and side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture on a hot plate set to 100°C with continuous stirring for 30 minutes.
-
Remove the vial from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl the beaker to ensure thorough mixing, which will cause the product to precipitate.
-
Set up a Buchner funnel with a 50 mL side-arm flask for vacuum filtration. Wet the filter paper with a small amount of water to ensure a good seal.
-
Filter the mixture to collect the solid product.
-
Wash the collected solid (filter cake) with deionized water.
-
Spread the solid on a tared watch glass and allow it to air dry completely.
-
Once dry, determine the mass of the product and calculate the percent yield.
This protocol describes the synthesis of 2,4-dimethylthiazole from chloroacetone and thioacetamide, where the thioacetamide is generated in situ from acetamide and phosphorus pentasulfide.
Materials:
-
Acetamide, finely divided
-
Phosphorus pentasulfide (P₄S₁₀), powdered
-
Chloroacetone
-
Dry Benzene
-
5 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2 L Round-bottomed flask with reflux condenser
Procedure:
-
In a 2 L round-bottomed flask, place 200 mL of dry benzene.
-
Quickly prepare a mixture of 300 g (5.08 moles) of acetamide and 200 g (0.9 mole) of phosphorus pentasulfide and immediately transfer it to the flask.
-
Add 20 mL of a pre-prepared mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene to the flask.
-
Carefully heat the flask in a water bath to initiate the exothermic reaction. Once the reaction begins, remove the water bath.
-
Gradually add the remainder of the chloroacetone-benzene mixture through the top of the reflux condenser at a rate that maintains a controlled reaction.
-
After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.
-
Allow the mixture to cool, then add approximately 750 mL of water with shaking.
-
After 30 minutes, transfer the mixture to a separatory funnel. Discard the upper reddish benzene layer.
-
Make the lower aqueous layer alkaline by adding 5 N NaOH or KOH solution. The crude thiazole will separate as a black upper layer.
-
Extract the crude product with ether. Perform five additional extractions of the aqueous layer with 120 mL portions of ether.
-
Combine all ethereal extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried solution and remove the ether by distillation on a steam bath.
-
Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling between 140–150°C.
-
Redistill the collected fraction to obtain pure 2,4-dimethylthiazole (boiling point 143–145°C).
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis is a key method for preparing 5-aminothiazoles.[7] This reaction involves the interaction of an α-aminonitrile with reagents containing a carbon-sulfur double bond, such as carbon disulfide, dithioacids, or isothiocyanates, under mild, often aqueous, conditions at room temperature.[7][8] A notable application is the reaction between an α-aminonitrile and carbon disulfide to yield 5-amino-2-mercaptothiazoles.[9]
This protocol outlines the general steps for the synthesis of 5-amino-2-mercaptothiazole from aminoacetonitrile and carbon disulfide.
Materials:
-
Aminoacetonitrile hydrochloride
-
Carbon Disulfide (CS₂)
-
A suitable base (e.g., sodium hydroxide or pyridine)
-
Ethanol or an aqueous solvent system
Procedure:
-
Dissolve aminoacetonitrile hydrochloride in the chosen solvent (e.g., aqueous ethanol).
-
Neutralize the hydrochloride salt by the dropwise addition of a base until the solution is slightly alkaline.
-
Cool the reaction mixture in an ice bath.
-
Slowly add carbon disulfide to the cooled solution with vigorous stirring. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight to ensure the completion of the cyclization.
-
The product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
Wash the crude product with a cold solvent (e.g., cold water or ether) to remove impurities.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified 5-amino-2-mercaptothiazole.
Robinson-Gabriel Synthesis for Thiazoles
While the Robinson-Gabriel synthesis is primarily known for producing oxazoles, a modification allows for the synthesis of thiazoles. This method involves the reaction of an α-acylaminoketone with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to achieve cyclodehydration and form the thiazole ring. This approach is particularly useful for synthesizing 2,5-disubstituted thiazoles.
This protocol provides a general framework for the synthesis of a 2,5-disubstituted thiazole from an α-acylaminoketone.
Materials:
-
α-Acylaminoketone (e.g., N-(2-oxo-2-phenylethyl)acetamide)
-
Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent
-
Anhydrous high-boiling solvent (e.g., pyridine, toluene, or xylene)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, suspend the α-acylaminoketone in the chosen anhydrous solvent.
-
Add the thionating agent (phosphorus pentasulfide or Lawesson's reagent) to the suspension. The molar ratio typically requires at least 0.4 equivalents of P₄S₁₀.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acidic byproducts.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography on silica gel or recrystallization from an appropriate solvent to obtain the pure 2,5-disubstituted thiazole.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for the described thiazole synthesis protocols, allowing for easy comparison of reaction parameters and outcomes.
| Synthesis Method | Product | Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| Hantzsch | 2-Amino-4-phenylthiazole | 2-Bromoacetophenone, Thiourea | Methanol | 30 min | 100°C | ~99% | - |
| Hantzsch | 2,4-Dimethylthiazole | Chloroacetone, Acetamide, P₄S₁₀ | Benzene | 30 min reflux | Reflux | 41-45% | N/A (Liquid) |
| Hantzsch | 2-Amino-4-methylthiazole | Chloroacetone, Thiourea | Water | 2 hours | Reflux | 70-75% | 44-45 |
| Hantzsch (One-Pot) | Substituted 2-aminothiazole derivative | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Ethanol/Water | 2-3.5 hours | 65°C | 79-90% | 134-242 |
| Cook-Heilbron | 5-Amino-2-mercaptothiazole | Aminoacetonitrile, Carbon Disulfide | Aq. Ethanol | Several hours | Room Temp. | - | - |
| Robinson-Gabriel | 2,5-Disubstituted Thiazole | α-Acylaminoketone, P₄S₁₀ | Pyridine/Toluene | Several hours | Reflux | - | - |
Note: Dashes (-) indicate data not specified in the cited protocols.
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the biological context of thiazole-based drugs.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of thiazoles.
Logical Relationship: Overview of Thiazole Synthesis Methods
Caption: Key synthetic routes to the thiazole heterocyclic core.
Signaling Pathway: Mechanism of Action of Dasatinib
Dasatinib is a thiazole-containing tyrosine kinase inhibitor used in cancer therapy. It primarily targets the BCR-ABL fusion protein, inhibiting downstream signaling pathways that promote cell proliferation and survival.
Caption: Dasatinib inhibits BCR-ABL, blocking pro-survival pathways.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Thiazol-5-ylmethanamine Hydrochloride Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield and efficiency of coupling reactions involving Thiazol-5-ylmethanamine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting to couple this compound with a carboxylic acid using standard amide coupling reagents (e.g., HATU, EDC/HOBt), but I am observing low to no product formation. What are the potential causes and solutions?
Answer: Low reactivity of the amine is a common challenge. The primary amine group of Thiazol-5-ylmethanamine can exhibit low nucleophilicity, which can hinder the reaction.[1] Here are several troubleshooting steps:
-
Activation of the Carboxylic Acid: Ensure the carboxylic acid is fully activated before adding the amine. For stubborn couplings, converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be necessary.[2][3]
-
Choice of Coupling Reagent: If standard reagents fail, consider alternatives. Propylphosphonic Anhydride (T3P) is a powerful coupling agent that can be effective for difficult amide bond formations.[4] DMTMM has also been shown to be effective for coupling with reluctant anilines.[2]
-
Base Selection: The choice of base is critical. Ensure you are using a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize the hydrochloride salt and facilitate the coupling.[5] For challenging reactions, stronger bases like t-BuOK or NaH might be explored, but with caution to avoid side reactions.[2]
-
Reaction Conditions: Increasing the reaction temperature can sometimes overcome activation energy barriers.[3] However, be mindful that higher temperatures can also lead to side reactions and racemization.[5]
-
Excess Reagents: Using a slight excess of the more accessible or less expensive coupling partner can help drive the reaction to completion.[4]
Issue 2: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki or Buchwald-Hartwig reaction with a thiazole derivative is sluggish or stalls completely. I suspect catalyst poisoning. How can I mitigate this?
Answer: The sulfur atom in the thiazole ring is known to coordinate with palladium, leading to catalyst deactivation or "poisoning".[6] This is a frequent issue when working with sulfur-containing heterocyles.[6]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands form stable complexes with the palladium center, reducing the likelihood of the thiazole's sulfur atom binding to and poisoning the catalyst.[6]
-
Catalyst Choice: Consider using pre-catalysts that are more stable and active, such as Pd G3 precatalysts.[7]
-
Reaction Setup: It is crucial to use anhydrous and deoxygenated solvents and reagents, and the reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[8]
Issue 3: Side Reactions and Impurity Formation
Question: I am observing significant side products in my coupling reaction. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can occur, depending on the reaction type.
-
Racemization: In peptide couplings, activation of the carboxylic acid can lead to racemization, especially with reagents like carbodiimides.[9][10] The addition of additives like HOBt or HOAt can suppress this side reaction.[9]
-
Guanidinylation: Uronium/aminium coupling reagents (e.g., HATU, HBTU) can react with the unprotected N-terminal of a peptide to form a guanidine moiety, which terminates the chain.[9] This can be avoided by pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent.[9]
-
Protodeboronation: In Suzuki reactions, the cleavage of the C-B bond of the boronic acid is a common side reaction.[6] Using fresh, high-purity boronic acids or their more stable pinacol ester derivatives can help.[6]
-
N-Acylurea Formation: With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[3][5] Running the reaction at lower temperatures can minimize this.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for coupling reactions with this compound?
A1: The choice of solvent is highly dependent on the specific reaction. For amide couplings, polar aprotic solvents like DMF or NMP are commonly used.[5] For Suzuki reactions, a mixture of an organic solvent (like dioxane, THF, or toluene) and water is often employed to dissolve the inorganic base.[6] It is essential to ensure that all reactants are soluble in the chosen solvent system.[6]
Q2: Which base should I use for my coupling reaction?
A2: For amide couplings, non-nucleophilic organic bases like DIPEA or NMM are standard. In Suzuki reactions, inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[6] The effectiveness of a base can be highly substrate-dependent, so screening different bases may be necessary.[6][7]
Q3: At what temperature should I run my coupling reaction?
A3: Most Suzuki couplings are conducted at elevated temperatures, typically between 80-100 °C, to ensure the reaction proceeds at a reasonable rate.[6] Amide couplings are often run at room temperature, but may require heating for less reactive substrates.[3] Always monitor the reaction for potential side reactions when increasing the temperature.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the consumption of starting materials and the formation of the desired product.[6][8]
Quantitative Data Summary
Table 1: Typical Conditions for Amide Coupling Reactions
| Parameter | Condition | Notes |
| Coupling Reagents | HATU, HBTU, TBTU, EDC/HOBt, T3P | Choice depends on substrate reactivity and cost.[4][10] |
| Base | DIPEA, NMM, Triethylamine | Typically 2-3 equivalents are used. |
| Solvent | DMF, NMP, DCM, THF | Must be anhydrous. |
| Temperature | 0 °C to Room Temperature | May be heated for difficult couplings. |
| Stoichiometry | Amine:Acid:Reagent:Base (1:1.1:1.1:2) | Can be adjusted based on substrate cost and reactivity.[4] |
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ (2-5 mol%) | Pre-catalysts can offer better stability.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | Base choice can significantly impact yield.[6] |
| Solvent | Dioxane/Water, Toluene/Water, THF/Water | A biphasic system is common to dissolve the base.[6] |
| Temperature | 80-100 °C | Elevated temperatures are usually required.[6] |
| Boronic Acid/Ester | 1.2-1.5 equivalents | Pinacol esters can be more stable than boronic acids.[6] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an argon atmosphere, add the halo-thiazole derivative (1.0 equiv), the boronic acid or boronic ester (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[8]
-
Add a degassed solvent system (e.g., dioxane/water 4:1).[8]
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.[6][8]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[6][8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10127C [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. reddit.com [reddit.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. hepatochem.com [hepatochem.com]
Identifying and minimizing byproducts in Thiazol-5-ylmethanamine hydrochloride synthesis
Welcome to the technical support center for the synthesis of Thiazol-5-ylmethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are three primary synthetic routes for this compound:
-
Amination of 5-(halomethyl)thiazole: This involves the reaction of a 5-(chloro- or bromo-methyl)thiazole with an amine source.
-
Reduction of 5-cyanothiazole: This method utilizes a suitable reducing agent to convert the nitrile group of 5-cyanothiazole into a primary amine.
-
Hantzsch-type Thiazole Synthesis: This classic approach involves the condensation of thioformamide with a 3-carbon synthon containing the desired functional groups.
Q2: I am observing a significant amount of a high-molecular-weight impurity in my reaction mixture when aminating 5-(chloromethyl)thiazole with ammonia. What is it likely to be?
A2: A common byproduct in this reaction is the secondary amine, bis(thiazol-5-ylmethyl)amine . This occurs when the initially formed primary amine acts as a nucleophile and reacts with another molecule of 5-(chloromethyl)thiazole.
Q3: How can I minimize the formation of the bis(thiazol-5-ylmethyl)amine byproduct?
A3: To favor the formation of the primary amine, consider the following strategies:
-
Use a large excess of the aminating agent: This increases the probability of 5-(chloromethyl)thiazole reacting with the initial amine source rather than the product amine.
-
Employ alternative amination methods: The Gabriel synthesis (using potassium phthalimide) or the Delépine reaction (using hexamethylenetetramine) are designed to selectively produce primary amines and can significantly reduce or eliminate the formation of secondary amine byproducts.[1][2][3][4][5]
Q4: What are the potential byproducts when reducing 5-cyanothiazole with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
A4: While LiAlH₄ is effective for nitrile reduction, it is a very strong and non-selective reducing agent.[6][7][8] Potential byproducts can arise from over-reduction or side reactions. Incomplete reduction can also leave unreacted starting material. Careful control of reaction conditions and stoichiometry is crucial.
Q5: How do I convert the final free base of Thiazol-5-ylmethanamine to its hydrochloride salt?
A5: The hydrochloride salt is typically prepared by dissolving the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or dioxane) and then adding a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or dioxane) or by bubbling dry HCl gas through the solution.[9][10][11][12][13] The hydrochloride salt will then precipitate and can be collected by filtration.
Troubleshooting Guides
Guide 1: Amination of 5-(Halomethyl)thiazole
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of primary amine and significant amount of bis(thiazol-5-ylmethyl)amine. | Insufficient excess of aminating agent. The product amine is competing with the aminating agent for the starting material. | Increase the molar excess of the aminating agent (e.g., ammonia, phthalimide, hexamine). Consider switching to the Gabriel or Delépine synthesis for higher selectivity.[1][2][3][4][5] |
| Reaction is slow or incomplete. | Poor leaving group (e.g., using 5-(chloromethyl)thiazole instead of 5-(bromomethyl)thiazole). Insufficient reaction temperature. | Switch to 5-(bromomethyl)thiazole for a better leaving group. Optimize the reaction temperature; however, be cautious as higher temperatures can also promote byproduct formation. |
| Difficulty in isolating the product. | The product may be soluble in the reaction solvent. The hydrochloride salt may not precipitate cleanly. | After the reaction, perform an aqueous workup to remove excess aminating agent and salts. Extract the free base into an organic solvent, dry, and then proceed with the hydrochloride salt formation. For salt precipitation, ensure the use of an anhydrous, non-polar solvent. |
Guide 2: Reduction of 5-Cyanothiazole
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction, presence of starting material. | Insufficient amount of reducing agent. Deactivated reducing agent due to moisture. | Use a sufficient molar excess of the reducing agent. Ensure all reagents and solvents are strictly anhydrous, especially when using LiAlH₄.[6] |
| Formation of multiple unidentified byproducts. | Over-reduction or side reactions due to the high reactivity of the reducing agent (e.g., LiAlH₄). | Consider using a milder reducing agent if possible. Carefully control the reaction temperature, often starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature. Perform a careful, slow quench of the reaction at low temperature. |
| Complex workup procedure. | The workup for metal hydride reductions can be challenging. | Follow a standard Fieser workup for LiAlH₄ reactions to precipitate the aluminum salts, which can then be filtered off. This involves the sequential and careful addition of water, followed by aqueous sodium hydroxide, and then more water. |
Experimental Protocols
Protocol 1: Synthesis of Thiazol-5-ylmethanamine via Delépine Reaction (Illustrative)
This protocol is a general illustration of the Delépine reaction applied to a halomethylthiazole.
-
Formation of the Hexamethylenetetraminium Salt:
-
Dissolve 5-(chloromethyl)thiazole (1 equivalent) in a suitable solvent such as chloroform or acetonitrile.
-
Add hexamethylenetetramine (1.1 equivalents).
-
Stir the mixture at room temperature or with gentle heating until a precipitate forms.
-
Isolate the quaternary ammonium salt by filtration and wash with cold solvent.
-
-
Hydrolysis to the Primary Amine:
-
Suspend the isolated salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize from a suitable solvent system (e.g., ethanol/ether) for purification.
-
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the purified Thiazol-5-ylmethanamine free base in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.
-
Continue addition until no further precipitation is observed and the solution is acidic.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
Data Presentation
Table 1: Comparison of Amination Methods for Primary Amine Synthesis
| Method | Typical Yield of Primary Amine | Major Byproducts | Advantages | Disadvantages |
| Direct Amination with Ammonia | Variable (often moderate to low) | bis(thiazol-5-ylmethyl)amine | Simple reagents. | Lack of selectivity, formation of secondary and tertiary amines. |
| Gabriel Synthesis | Good to Excellent | Phthalic acid derivatives | High selectivity for primary amines.[2][4][5][14][15] | Requires an additional hydrolysis step.[2][4][5][14][15] |
| Delépine Reaction | Good | Formaldehyde, Ammonium Chloride | Good selectivity for primary amines.[1][3][16][17] | Requires a two-step procedure (salt formation and hydrolysis).[1][3][16][17] |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for amination of 5-(halomethyl)thiazole.
Caption: Logical workflow for the purification of Thiazol-5-ylmethanamine HCl.
References
- 1. Delépine reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Delepine reaction [organic-chemistry.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 13. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. [Delepine-reaction with 2-arylamino-5-chlormethyl-1,3,4-thiadiazoles. Heterocyclic compounds. 13] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thiazol-5-ylmethanamine Hydrochloride Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Thiazol-5-ylmethanamine hydrochloride derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter during the synthesis of this compound derivatives?
Common impurities often originate from starting materials, side reactions, or decomposition. These can include unreacted starting materials like α-haloketones and thioamides, byproducts from side reactions, or related substances from the synthetic route. For instance, the dehydrogenation of a thiazolidine precursor might be incomplete, leaving thiazolidine impurities.[1] It is crucial to monitor reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the impurity profile.[2]
Q2: My compound, a basic amine hydrochloride, shows significant peak tailing on a standard silica gel column. How can I improve the peak shape?
Peak tailing for basic compounds like amines on acidic silica gel is a common issue caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.
To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (Et3N) or pyridine (typically 0.1-1%), into the mobile phase.[3] This modifier competes with your compound for binding to the acidic sites on the silica, leading to more symmetrical peaks.
-
Use a Deactivated Stationary Phase: Employ a less acidic stationary phase, such as neutral alumina, or use end-capped silica gel.
-
Switch to a Different Chromatography Mode: Consider using reversed-phase HPLC, which is often better suited for polar and ionizable compounds.[4][5]
Q3: Can I purify my amine hydrochloride salt directly using reversed-phase preparative HPLC? What mobile phase should I use?
Yes, reversed-phase HPLC (RP-HPLC) is a suitable method. The choice of mobile phase is critical.
-
Acidic Modifiers: Using a mobile phase containing an acid modifier like formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1%) is common. This ensures the amine remains protonated, improving peak shape and retention. However, be aware that using a modifier like TFA can result in the final product being a TFA salt after lyophilization, rather than the original hydrochloride salt.[6] Formic acid is more volatile and less likely to persist as a non-volatile salt.[6]
-
MS-Compatibility: For mass spectrometry detection, volatile buffers like ammonium formate or ammonium bicarbonate are recommended.[3]
-
High pH Mobile Phases: An alternative is to use a high-pH stable column (e.g., polymer-based or hybrid silica C18) with a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10).[3] In this case, the amine is in its free base form and may interact differently with the stationary phase.
Q4: How can I effectively recrystallize my this compound salt?
Recrystallization is an excellent method for purifying crystalline solids. The key is finding a suitable solvent or solvent system in which the salt is soluble at high temperatures but poorly soluble at low temperatures.
-
Solvent Selection: For hydrochloride salts, polar protic solvents are often a good starting point. Consider solvents like isopropanol, ethanol, or methanol.[7] Sometimes, adding a less polar co-solvent like diethyl ether or ethyl acetate can induce precipitation.[7]
-
General Procedure: Dissolve the crude salt in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is too polar and sticks to the silica gel | 1. Increase the polarity of the eluent gradually. 2. Add a competitive agent like triethylamine (0.1-1%) to the eluent to reduce strong interactions with silica.[3] 3. Consider switching to a more inert stationary phase like alumina or Celite. |
| Compound decomposes on the acidic silica gel | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in your starting eluent, then re-packing the column. 2. Use neutral alumina as the stationary phase. |
| Incorrect mobile phase composition | Systematically screen different solvent systems using TLC to find the optimal eluent for separation and elution before scaling up to a column. |
Issue 2: Difficulty Removing a Co-eluting Impurity
| Possible Cause | Troubleshooting Step |
| Impurity has similar polarity to the product | 1. Optimize Chromatography: Switch to a high-performance technique like preparative HPLC, which offers much higher resolution.[4] 2. Try a Different Stationary Phase: If using normal phase (silica), try reversed-phase (C18) or HILIC, as the different separation mechanism may resolve the impurity.[3] |
| Impurity is a structurally related isomer | 1. Recrystallization: This technique can sometimes be highly effective at excluding specific isomers from the crystal lattice. Experiment with various solvents.[8] 2. Derivative Formation: Temporarily convert your amine to a derivative (e.g., a Boc-protected amine), purify the derivative, and then deprotect to obtain the pure product.[9] |
| Salt form is complicating the separation | Convert the hydrochloride salt mixture to the free base using an aqueous basic wash (see Protocol 2). Purify the free base, which will have different chromatographic properties, and then convert it back to the hydrochloride salt.[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Slurry Preparation: Choose an appropriate non-polar solvent (e.g., hexane or dichloromethane). Add silica gel to the solvent to create a slurry.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packed bed is stable and free of cracks.
-
Mobile Phase: Prepare the eluent system determined from prior TLC analysis. Add 0.5% triethylamine to both the low-polarity and high-polarity solvents of your gradient system.[3]
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the column using a solvent gradient, starting with a low-polarity eluent and gradually increasing the polarity to elute your compound.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for removing neutral or acidic impurities from your basic amine product.
-
Dissolution: Dissolve the crude hydrochloride salt in a mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Basification: Add an aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃) to the separatory funnel. Shake vigorously and check the pH of the aqueous layer to ensure it is basic (pH > 9). This deprotonates the amine hydrochloride, converting it to the free base which is soluble in the organic layer.[3]
-
Extraction: Allow the layers to separate. Drain the aqueous layer. The free amine is now in the organic layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified free amine.
-
Salt Formation (Optional): To recover the hydrochloride salt, dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether or dioxane) and add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Collect the pure hydrochloride salt by filtration.[9]
Visual Guides
Caption: General purification workflow for thiazole derivatives.
Caption: Troubleshooting guide for peak tailing in chromatography.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges of Thiazol-5-ylmethanamine Hydrochloride Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Thiazol-5-ylmethanamine hydrochloride analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog exhibits poor aqueous solubility. What are the initial steps to address this?
A1: Initial steps should focus on characterizing the solid-state properties and assessing the pH-solubility profile. It is crucial to confirm the crystalline form (polymorph) and determine the intrinsic solubility. For ionizable compounds like hydrochloride salts, solubility is highly dependent on pH.[1][2][3] The solubility of a basic compound, such as an amine hydrochloride, will decrease as the pH increases towards its pKa.[2][3]
Q2: What are the common formulation strategies to enhance the solubility of these analogs?
A2: Several formulation strategies can be employed, broadly categorized as physical and chemical modifications.[4][5]
-
Physical Modifications: These include particle size reduction (micronization or nanomilling) to increase the surface area for dissolution, and the use of enabling formulations such as solid dispersions, and lipid-based systems.[1][6][7][8]
-
Chemical Modifications: While you are working with a hydrochloride salt, exploring other salt forms or creating co-crystals could offer improved solubility and stability.[9]
-
Use of Excipients: Incorporating solubilizing excipients like co-solvents, surfactants, and cyclodextrins is a widely used approach.[1]
Q3: How does the common ion effect impact the solubility of my hydrochloride salt?
A3: The common ion effect can decrease the solubility of your this compound analog. The addition of a soluble salt containing a common ion (in this case, chloride) to a solution of a sparingly soluble salt will shift the equilibrium towards the solid, undissolved state, thereby reducing its solubility.[9] When formulating or dissolving your compound, it is important to be mindful of the presence of other chloride-containing species in your buffers or media.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution upon standing.
Possible Cause:
-
Supersaturation: The initial dissolution may have created a supersaturated solution which is thermodynamically unstable. This is more likely if a metastable crystalline form or an amorphous solid was used.[2]
-
pH Shift: A change in the pH of the solution over time can lead to precipitation, especially for ionizable compounds.
-
Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can cause precipitation.
Troubleshooting Steps:
-
Determine Equilibrium Solubility: Use the shake-flask method to determine the thermodynamic (equilibrium) solubility.[10] This will provide a baseline for the maximum stable concentration.
-
Control pH: Use appropriate buffers to maintain a stable pH where the compound has higher solubility (generally lower pH for a hydrochloride salt).[2]
-
Consider Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility.[1][10] See the table below for common co-solvents.
-
Investigate Solid Form: Characterize the solid form of the precipitate to see if a polymorphic transformation has occurred.
Issue 2: Inconsistent solubility results between batches.
Possible Cause:
-
Polymorphism: Different batches may have different crystalline forms (polymorphs) with varying solubilities.[8]
-
Particle Size Variation: Inconsistent particle size distribution between batches will affect the dissolution rate and apparent solubility.[1][8]
-
Purity Differences: Impurities can affect the solubility of the main compound.
Troubleshooting Steps:
-
Solid-State Characterization: Perform solid-state characterization (e.g., X-ray powder diffraction, differential scanning calorimetry) on each batch to identify the polymorphic form.
-
Particle Size Analysis: Measure and control the particle size distribution of each batch.
-
Purity Assessment: Ensure consistent purity profiles between batches using methods like HPLC.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a this compound analog in a specific medium.
Methodology:
-
Add an excess amount of the compound to a known volume of the test medium (e.g., water, buffer) in a sealed container.
-
Agitate the container at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solids.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).[2]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility and dissolution rate of a poorly soluble analog by dispersing it in a hydrophilic polymer matrix.
Methodology:
-
Dissolve both the this compound analog and a hydrophilic carrier polymer (e.g., PVP, HPMC) in a common volatile solvent.
-
Remove the solvent under vacuum at a controlled temperature.
-
The resulting solid mass is then ground and sieved to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, solid-state properties, and dissolution behavior.
Data Presentation
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Concentration Range (%) | Notes |
| Ethanol | 5 - 40 | Generally well-tolerated. |
| Propylene Glycol | 10 - 60 | Can also act as a plasticizer in solid dispersions. |
| Polyethylene Glycol (PEG 300/400) | 10 - 50 | Low molecular weight PEGs are liquid and water-miscible. |
| Glycerol | 5 - 30 | A viscous co-solvent. |
| Dimethyl Sulfoxide (DMSO) | < 10 (for in vivo) | High solubilizing power, but potential for toxicity. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Micronization | Increased surface area | Simple, well-established | May not be sufficient for very poorly soluble compounds |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier | Significant solubility enhancement, potential for amorphous stabilization | Physical instability (recrystallization), potential for hygroscopicity |
| Lipid-Based Formulation | Drug dissolved in lipids and surfactants | Can enhance both solubility and permeability | Complex formulations, potential for in vivo variability |
| Cyclodextrin Complexation | Formation of inclusion complexes | High solubility enhancement, can improve stability | Limited by stoichiometry, potential for renal toxicity at high doses |
Visualizations
Caption: Workflow for addressing solubility issues.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Improving API Solubility [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
Stability testing of Thiazol-5-ylmethanamine hydrochloride in different solvents
Technical Support Center: Stability of Thiazole Derivatives
This technical support center provides guidance and answers frequently asked questions regarding the stability testing of thiazole-containing compounds, with a focus on Thiazol-5-ylmethanamine hydrochloride as a representative example.
Frequently Asked Questions (FAQs)
Q1: Where can I find information on the basic properties and storage of this compound?
Basic properties such as molecular weight, formula, and recommended storage conditions can typically be found on the supplier's website, for instance, Sigma-Aldrich or BLD Pharm.[1] For this compound, it is generally recommended to store it under an inert atmosphere at 2-8°C.
Q2: What are forced degradation studies and why are they important for thiazole derivatives?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[2] These studies are crucial for:
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Identifying potential degradation products.[3]
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Elucidating degradation pathways.[3]
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Developing and validating stability-indicating analytical methods.[4]
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Understanding the intrinsic stability of the molecule.[3]
The International Conference on Harmonisation (ICH) guidelines recommend stress testing under various conditions like hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2][3]
Q3: What are some common degradation pathways for thiazole-containing compounds?
One documented degradation pathway for certain thiazole derivatives, particularly those with specific substituents like aryl rings, is photo-degradation.[5] This can occur through a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges to the final degradation product.[5][6] It is important to note that the specific degradation pathway is highly dependent on the substituents of the thiazole ring.[5]
Q4: What analytical techniques are typically used to quantify this compound and its potential degradants?
High-Performance Liquid Chromatography (HPLC) is a common and powerful technique for the quantification of thiazole derivatives and their degradation products.[7] An HPLC method, often using a C18 column and a mobile phase like water and methanol, can be developed and validated for this purpose.[7] Other analytical methods that can be employed include:
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for structural identification of degradants.[5]
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Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation of isolated degradation products.[5]
Troubleshooting Guide
Q5: I am observing poor separation between the parent peak and degradation products in my HPLC analysis. What can I do?
Poor peak resolution in HPLC can be addressed by systematically optimizing the method parameters:
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Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer.
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pH of the Mobile Phase: Varying the pH can alter the ionization state of the analyte and degradants, which can significantly impact retention and selectivity.
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Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase.
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Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase run time.
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Gradient Elution: If using isocratic elution, switching to a gradient program can often improve the separation of complex mixtures.
Q6: My forced degradation study is showing no degradation. What should I do?
If you do not observe any degradation, the stress conditions may not be harsh enough. Consider the following adjustments:
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Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.
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Increase Temperature: Elevate the temperature at which the study is conducted.
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Extend Exposure Time: Increase the duration of the stress testing.
It is important to aim for a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating without generating secondary degradation products that may not be relevant under normal storage conditions.
Q7: I am seeing unexpected peaks in my chromatogram. How can I determine their origin?
Unexpected peaks could be from various sources. To investigate, you can:
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Analyze a Placebo/Blank: Prepare and analyze a sample containing all components except the active pharmaceutical ingredient (API) to check for excipient degradation or impurities from the solvents.
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Inject Solvents: Inject the solvents used for sample preparation to rule out solvent-related impurities.
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Use a Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum of the unknown peak, which can be compared to the API to see if it is a related substance.
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Employ LC-MS: For definitive identification, LC-MS can provide the mass of the unknown peak, which is invaluable for proposing a structure.
Experimental Protocols
General Protocol for a Forced Degradation Study of a Thiazole Derivative
This protocol outlines a general approach for conducting a forced degradation study. The specific concentrations, temperatures, and durations should be optimized for this compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently for a defined period.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
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Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period. Also, heat the stock solution.
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Photolytic Degradation: Expose the stock solution and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Preparation for Analysis:
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At each time point, withdraw an aliquot of the stressed sample.
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Neutralize the acid and base hydrolysis samples.
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Dilute all samples to a suitable concentration for analysis with the mobile phase.
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HPLC Analysis:
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Analyze the samples using a validated stability-indicating HPLC method.
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A typical starting point could be a C18 column with a mobile phase of a phosphate buffer and acetonitrile in a gradient elution mode. Detection is often performed using a UV detector at the wavelength of maximum absorbance of the parent compound.
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Data Presentation
The following tables are templates to guide the presentation of stability data.
Table 1: Summary of Forced Degradation Conditions for this compound.
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration (hours) |
| Acid Hydrolysis | 0.1 N HCl | 60 | 24 |
| Base Hydrolysis | 0.1 N NaOH | 25 | 24 |
| Oxidation | 3% H₂O₂ | 25 | 24 |
| Thermal (Solution) | Neutral | 80 | 48 |
| Thermal (Solid) | N/A | 80 | 48 |
| Photolytic (Solution) | ICH Q1B compliant | 25 | As per ICH |
| Photolytic (Solid) | ICH Q1B compliant | 25 | As per ICH |
Table 2: Example Stability Data for this compound.
| Stress Condition | % Assay of Parent | Number of Degradants | % Area of Major Degradant |
| Control | 100.0 | 0 | 0 |
| Acid Hydrolysis | 92.5 | 2 | 4.8 |
| Base Hydrolysis | 88.1 | 3 | 7.2 |
| Oxidation | 95.3 | 1 | 3.1 |
| Thermal (Solution) | 98.7 | 1 | 1.1 |
| Thermal (Solid) | 99.5 | 0 | 0 |
| Photolytic (Solution) | 91.8 | 2 | 5.5 |
| Photolytic (Solid) | 97.2 | 1 | 2.1 |
Visualizations
Caption: General workflow for a forced degradation study of a pharmaceutical compound.
Caption: A potential photo-degradation pathway for certain thiazole derivatives.[5][6]
References
- 1. 131052-46-5|this compound|BLD Pharm [bldpharm.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting unexpected results in reactions with Thiazol-5-ylmethanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazol-5-ylmethanamine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound?
A1: this compound is a relatively stable compound. However, prolonged exposure to strong light may lead to photo-degradation.[1] It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere. The thiazole ring itself is generally stable but can undergo degradation under harsh conditions such as with Raney Nickel, which can cause desulfurization.[2]
Q2: What are the expected reactive sites on this compound?
A2: The primary reactive sites are the primary amine of the methanamine group and the thiazole ring itself. The lone pair of electrons on the nitrogen atom of the thiazole ring makes it susceptible to protonation.[2] The C2 position of the thiazole ring is the most electron-deficient and prone to nucleophilic attack, while electrophilic substitution typically occurs at the C5 position.[2]
Q3: Can I use a strong base to deprotonate the hydrochloride salt before my reaction?
A3: Yes, you can use a non-nucleophilic base to free the primary amine. However, it is crucial to choose the base carefully to avoid unwanted side reactions. Strong, sterically hindered bases are often preferred. The use of an excess of a weaker base like triethylamine or diisopropylethylamine is also a common strategy.
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reactions
Q: I am observing a low yield in the acylation of this compound with an acid chloride. What are the potential causes and solutions?
A: Low yields in acylation reactions with this substrate can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Incomplete deprotonation of the hydrochloride salt | Ensure complete neutralization of the hydrochloride salt by using a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). The reaction should be stirred for a sufficient time after base addition before adding the acylating agent. |
| Side reaction with the thiazole ring | While the primary amine is the more nucleophilic site, under certain conditions, acylation of the thiazole nitrogen can occur. To minimize this, perform the reaction at a low temperature (e.g., 0 °C) and add the acylating agent slowly. |
| Degradation of the starting material or product | Thiazole-containing compounds can be sensitive to strong acidic or basic conditions over long reaction times.[3] Monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure to harsh conditions. |
| Poor solubility of reactants | Ensure that both the Thiazol-5-ylmethanamine free base and the acylating agent are fully dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF, or DMF). |
Experimental Protocol: General Acylation of this compound
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Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
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Cool the suspension to 0 °C in an ice bath.
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Add triethylamine (1.1 eq) dropwise and stir the mixture for 15-20 minutes.
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Slowly add a solution of the acid chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Low Acylation Yield
Caption: Troubleshooting workflow for low acylation yield.
Issue 2: Incomplete Reaction or Imine Formation in Reductive Amination
Q: My reductive amination reaction with this compound and an aldehyde is sluggish and I'm observing significant amounts of the intermediate imine. How can I drive the reaction to completion?
A: Incomplete reductive aminations are a common issue. The formation of the imine is an equilibrium process, and the subsequent reduction needs to be efficient.
| Potential Cause | Recommended Solution |
| Inefficient imine formation | The presence of the hydrochloride can inhibit imine formation. Ensure the amine is fully neutralized. The removal of water using a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine. |
| Weak reducing agent | Sodium borohydride (NaBH₄) may not be sufficiently reactive to reduce the imine effectively, especially if the imine is sterically hindered or electronically deactivated. Consider using a more reactive reducing agent like sodium triacetoxyborohydride (STAB), which is particularly effective for one-pot reductive aminations.[4][5] |
| Reaction pH | The pH of the reaction is crucial. Imine formation is typically favored under slightly acidic conditions (pH 4-6) to activate the carbonyl group without fully protonating the amine. If using NaBH₄, the reduction is more efficient at a slightly higher pH. STAB is tolerant of mildly acidic conditions. |
| Solvent competition | Protic solvents like methanol can react with the reducing agent, reducing its effective concentration.[6] If using NaBH₄, consider adding it portion-wise or switching to an aprotic solvent for the reduction step after imine formation. |
Experimental Protocol: One-Pot Reductive Amination using STAB
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To a solution of the aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add this compound (1.0 eq) followed by triethylamine (1.1 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product via column chromatography.
Signaling Pathway for Successful Reductive Amination
Caption: Key steps for a successful reductive amination.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my product, a derivative of Thiazol-5-ylmethanamine, by column chromatography. It seems to be streaking on the silica gel.
A: The basic nature of the amine product and the potential for interaction with the thiazole ring can lead to difficulties in purification on silica gel.
| Potential Cause | Recommended Solution |
| Interaction with acidic silica gel | The basic amine product can interact strongly with the acidic sites on standard silica gel, leading to tailing and poor separation. Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize these acidic sites. Alternatively, use neutral or basic alumina for chromatography. |
| Inappropriate solvent system | The polarity of the eluent may not be optimal. A gradient elution is often necessary. A common solvent system for amines is a mixture of dichloromethane and methanol. Adding a small amount of ammonia in methanol (e.g., 1-2% of a 7N solution) to the mobile phase can also improve peak shape. |
| Product instability on silica | Some thiazole derivatives might be unstable on silica gel over long periods.[7] Try to perform the chromatography as quickly as possible. If instability is suspected, consider alternative purification methods like preparative HPLC or crystallization. |
| Presence of highly polar impurities | If the crude product contains highly polar impurities (e.g., unreacted starting material hydrochloride salt), they may not elute from the column, leading to streaking of the desired product. A pre-purification workup, such as an acid-base extraction, can remove these impurities. |
Data Presentation: Comparison of Purification Strategies
| Purification Method | Advantages | Disadvantages | Best For |
| Silica Gel Chromatography (with base) | Good resolution for many compounds; readily available. | Can cause degradation of sensitive compounds; requires optimization of solvent system. | Moderately polar, stable compounds. |
| Alumina Chromatography (neutral or basic) | Better for basic compounds; less acidic than silica. | Can have lower resolution than silica; less commonly used. | Basic compounds prone to degradation on silica. |
| Preparative HPLC | High resolution and purity; automated. | Requires specialized equipment; smaller scale. | Difficult separations and high-purity requirements. |
| Crystallization | Can provide very pure material; scalable. | Not all compounds crystallize easily; can result in lower yields. | Solid products that have a suitable crystallization solvent. |
This technical support center aims to provide a starting point for troubleshooting common issues encountered when working with this compound. For more specific issues, consulting relevant chemical literature and resources is always recommended.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of Sterically Hindered Thiazol-5-ylmethanamine Hydrochloride Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of sterically hindered Thiazol-5-ylmethanamine hydrochloride analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing Thiazol-5-ylmethanamine analogs, and what are the key challenges with sterically hindered substrates?
A1: The Hantzsch thiazole synthesis is a widely employed and classical method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For Thiazol-5-ylmethanamine analogs, a common strategy involves using an α-haloketone bearing a protected aminomethyl group at the α-position.
The primary challenges when dealing with sterically hindered substrates in the Hantzsch synthesis include:
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Low Reaction Rates: Bulky substituents on the α-haloketone or the thioamide can sterically impede the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, leading to slow or incomplete reactions.[3]
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Side Product Formation: Increased steric hindrance can promote side reactions, such as the formation of isomeric thiazole products or decomposition of starting materials under harsh reaction conditions.
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Difficult Purification: The final hydrochloride salts are often highly polar and may be difficult to purify from polar byproducts and unreacted starting materials. Recrystallization is a common purification method, but finding a suitable solvent system can be challenging.[4][5]
Q2: How can I improve the yield of my Hantzsch thiazole synthesis when working with bulky starting materials?
A2: Optimizing reaction conditions is crucial for improving yields with sterically demanding substrates. Key parameters to consider include:
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Solvent: High-boiling point, polar aprotic solvents like DMF, DMSO, or NMP can facilitate the reaction by increasing the solubility of reactants and allowing for higher reaction temperatures.
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Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Microwave-assisted synthesis has proven effective in significantly reducing reaction times and improving yields for Hantzsch reactions.[6][7][8]
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Catalyst: While the Hantzsch synthesis is often performed without a catalyst, the use of a mild base or acid catalyst can sometimes promote the reaction. For instance, a catalytic amount of a non-nucleophilic base can facilitate the initial nucleophilic attack.
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Stoichiometry: A slight excess of the less sterically hindered reactant can sometimes drive the reaction to completion.
Q3: What are the best practices for purifying sterically hindered this compound analogs?
A3: Purification of these polar salts can be challenging. Here are some recommended strategies:
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Recrystallization: This is the most common method for purifying crystalline hydrochloride salts.[4][9] A good recrystallization solvent should dissolve the compound at high temperatures but have low solubility at room temperature or below. Common solvent systems include ethanol/ether, methanol/ether, or isopropanol/acetone.
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Column Chromatography: While challenging for highly polar salts, column chromatography on silica gel can be employed. Using a polar mobile phase, such as a gradient of dichloromethane/methanol with a small amount of ammonia or triethylamine, can help to achieve separation.
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Washing/Trituration: Washing the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble can be an effective purification step.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Steric Hindrance Preventing Reaction | Increase reaction temperature. Consider using a high-boiling point solvent (DMF, DMSO).Employ microwave-assisted synthesis to accelerate the reaction.[6][7] |
| Low Reactivity of Starting Materials | Verify the purity and integrity of your α-haloketone and thioamide. α-haloketones can be unstable.Consider using a more reactive thioamide or a different α-halocarbonyl compound (e.g., α-bromoketone instead of α-chloroketone). |
| Inappropriate Solvent | Ensure the solvent is anhydrous and appropriate for the reaction. Polar aprotic solvents are generally preferred. |
| Reaction Time Too Short | Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Isomer Formation | The reaction of unsymmetrical α-haloketones can lead to regioisomers. Consider a synthetic route that introduces the desired substituents in a more controlled manner.Purification by column chromatography or fractional crystallization may be necessary to separate isomers. |
| Decomposition of Starting Materials or Product | Avoid excessively high temperatures or prolonged reaction times.Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using nucleophilic solvents if they can react with the α-haloketone. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is Highly Soluble in the Reaction Solvent | After the reaction is complete, try to precipitate the hydrochloride salt by adding a less polar co-solvent (e.g., diethyl ether, MTBE). |
| Oily Product Instead of a Solid | The product may be impure. Try to purify the free base by column chromatography before converting it to the hydrochloride salt.Triturate the oil with a suitable solvent to induce crystallization. |
| Difficulty in Recrystallization | Screen a variety of solvent systems for recrystallization.[10] A binary solvent system often provides the best results.Use seed crystals to induce crystallization if available. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Sterically Hindered Thiazol-5-ylmethanamine Analog
| Entry | Solvent | Temperature (°C) | Method | Time (h) | Yield (%) |
| 1 | Ethanol | 78 | Conventional | 24 | 35 |
| 2 | DMF | 100 | Conventional | 12 | 55 |
| 3 | DMF | 150 | Conventional | 6 | 68 |
| 4 | DMF | 150 | Microwave | 0.5 | 85 |
| 5 | NMP | 180 | Conventional | 4 | 75 |
| 6 | NMP | 180 | Microwave | 0.3 | 92 |
Note: This data is representative and may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Hantzsch Synthesis of a Sterically Hindered Thiazol-5-ylmethanamine Analog
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To a 10 mL microwave vial, add the sterically hindered α-haloketone (1.0 mmol), the corresponding thioamide (1.1 mmol), and 5 mL of N-methyl-2-pyrrolidone (NMP).
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Seal the vial and place it in a microwave reactor.
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Irradiate the mixture at 180 °C for 20 minutes.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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After completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.
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Dissolve the crude free base in a minimal amount of diethyl ether and add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.
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Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford the desired this compound analog.
Protocol 2: Recrystallization of a this compound Analog
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Place the crude hydrochloride salt in a flask.
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Add a minimal amount of hot isopropanol to dissolve the solid completely.
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Filter the hot solution through a pre-warmed funnel to remove the charcoal.
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Allow the filtrate to cool slowly to room temperature.
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If crystallization does not occur, place the flask in an ice bath or scratch the inside of the flask with a glass rod.
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Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis and purification of this compound analogs.
Caption: A troubleshooting decision tree for addressing low product yield in the synthesis of sterically hindered thiazoles.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sussex.figshare.com [sussex.figshare.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. mt.com [mt.com]
Preventing racemization during Thiazol-5-ylmethanamine hydrochloride reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate and prevent racemization during chemical reactions involving Thiazol-5-ylmethanamine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may lead to the loss of stereochemical integrity in your experiments.
Issue 1: Significant Racemization Detected in the Reaction Product
| Potential Cause | Recommended Solution | Expected Outcome |
| High Reaction Temperature | Lower the reaction temperature. If the reaction kinetics are too slow at lower temperatures, consider a longer reaction time or a more efficient catalyst. For thermally sensitive reactions, maintaining the temperature at or below room temperature is advisable. | Reduction in the rate of epimerization, leading to higher enantiomeric excess (e.e.). |
| Presence of Strong Acids or Bases | Use milder acidic or basic conditions. If a base is required for deprotonation, consider using a sterically hindered, non-nucleophilic base. If an acid catalyst is necessary, opt for a weaker organic acid or reduce the concentration of the strong acid. | Minimized risk of forming achiral intermediates, such as enolates or carbocations, thereby preserving the chiral center. |
| Inappropriate Solvent Choice | Employ non-polar, aprotic solvents. Polar, protic solvents can stabilize charged, achiral intermediates that are precursors to racemization. A solvent screen is recommended to identify the optimal solvent for your specific reaction. | Reduced stabilization of racemization-prone intermediates, favoring the desired stereospecific reaction pathway. |
| Unsuitable Coupling Reagents | For amide bond formations, utilize coupling reagents known to suppress racemization, such as those used in peptide synthesis in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). | Formation of more stable activated esters that are less susceptible to racemization before the coupling reaction occurs. |
| Prolonged Reaction Times at Elevated Temperatures | Optimize the reaction time to achieve a reasonable yield without unnecessary exposure to conditions that promote racemization. Monitor the reaction progress closely to determine the optimal endpoint. | Decreased opportunity for the chiral center to epimerize over time. |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in reactions with this compound?
A1: Racemization is the process by which a chiral molecule is converted into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. For drug development professionals, maintaining the stereochemical integrity of a chiral molecule like this compound is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Q2: What are the common mechanistic pathways that lead to racemization in chiral amines?
A2: The most prevalent pathways involve the formation of a planar, achiral intermediate. This can occur through:
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Enolate Formation: Abstraction of the acidic proton at the chiral center by a base, leading to a planar enolate ion which can be protonated from either face.
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Carbocation Formation: Loss of a leaving group to form a planar carbocation, which can then be attacked by a nucleophile from either side.
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Imine-Enamine Tautomerism: In some cases, tautomerization to an achiral enamine intermediate can occur, leading to racemization upon conversion back to the imine or subsequent reaction.
Q3: How can I detect and quantify the extent of racemization in my sample?
A3: The most common and reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing for the determination of the enantiomeric excess (e.e.). Other methods include chiral gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Q4: Are there any specific protecting groups that can help prevent racemization?
A4: Yes, the choice of the N-protecting group is crucial. For reactions involving the amine functionality, using a protecting group that reduces the acidity of the alpha-proton can help prevent racemization via enolate formation. The stability of the protecting group under the reaction conditions is also a key factor to consider.
Data Presentation
The following table summarizes the impact of various reaction conditions on the enantiomeric excess (e.e.) of a chiral amine in a representative reaction. While this data is not specific to this compound, it illustrates the general trends observed when attempting to control racemization.
| Parameter | Condition A | e.e. (%) | Condition B | e.e. (%) |
| Temperature | 60 °C | 75 | 25 °C | 95 |
| Base | Strong Base (e.g., NaH) | 60 | Weak Base (e.g., DIPEA) | 92 |
| Solvent | Polar Protic (e.g., Methanol) | 80 | Non-polar Aprotic (e.g., Toluene) | 96 |
| Coupling Additive | None | 70 | HOBt | 98 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimized Racemization
This protocol outlines a general method for coupling this compound with a carboxylic acid, incorporating best practices to maintain chiral integrity.
Materials:
-
(R)- or (S)-Thiazol-5-ylmethanamine hydrochloride
-
Carboxylic acid
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable carbodiimide
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous, non-polar aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Amine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise to the suspension and stir for 15-20 minutes at 0 °C to generate the free amine.
-
Activation of Carboxylic Acid: In a separate flame-dried flask, dissolve the carboxylic acid (1.05 equivalents) and HOBt or Oxyma (1.1 equivalents) in the anhydrous solvent.
-
Coupling: Add DIC (1.1 equivalents) to the carboxylic acid solution at 0 °C and stir for 5 minutes to pre-activate the acid.
-
Transfer the activated carboxylic acid solution to the flask containing the free amine at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Chiral Analysis: Analyze the enantiomeric excess of the purified product using chiral HPLC.
Visualizations
Below are diagrams illustrating key concepts and workflows related to preventing racemization.
Caption: General pathways for a stereospecific reaction versus a reaction proceeding through racemization.
Caption: A logical workflow for troubleshooting unexpected racemization in experimental results.
Technical Support Center: TLC and HPLC Monitoring of Thiazol-5-ylmethanamine Hydrochloride Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving Thiazol-5-ylmethanamine hydrochloride using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting and FAQs
Thin-Layer Chromatography (TLC) Troubleshooting
Question 1: Why are my spots streaking on the TLC plate?
Answer: Streaking of spots on a TLC plate is a common issue, particularly with polar and amine-containing compounds like this compound. Several factors can cause this:
-
Sample Overloading: Applying too much sample to the plate can lead to broad, streaky spots.[1][2][3] Try diluting your sample before spotting it on the TLC plate.
-
Strong Interaction with Silica Gel: Amines are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel plate, causing the spots to streak.[1][4] To mitigate this, you can add a small amount of a base, such as triethylamine (0.1-2.0%) or ammonia, to your mobile phase.[2] This will help to neutralize the acidic sites on the silica gel and allow the amine to travel up the plate more cleanly.
-
Inappropriate Mobile Phase: If the mobile phase is not polar enough, the compound will not move far from the baseline and may appear as a streak.[2] Conversely, if it is too polar, the compound will move with the solvent front. Adjusting the polarity of your mobile phase is crucial for good separation.
-
Sample Application: If the initial spot is too large or applied unevenly, it can lead to streaking.[1] Ensure you are using a fine capillary tube to apply a small, concentrated spot.
Question 2: My spots are not moving from the baseline (Rf value is too low). What should I do?
Answer: If your spots remain at the baseline, it indicates that the mobile phase is not polar enough to move the compound up the plate.[2] this compound is a polar molecule, so you will likely need a relatively polar solvent system. You can increase the polarity of the mobile phase by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of methanol in a dichloromethane/methanol mixture).[2]
Question 3: My spots are running with the solvent front (Rf value is too high). How can I fix this?
Answer: This is the opposite of the previous problem and means your mobile phase is too polar.[2] The compound is spending too much time in the mobile phase and not interacting enough with the stationary phase. To fix this, you need to decrease the polarity of your mobile phase by increasing the proportion of the less polar solvent (e.g., increasing the amount of dichloromethane in a dichloromethane/methanol mixture).[2]
Question 4: I can't see any spots on my TLC plate after development. What could be the reason?
Answer: There are a few potential reasons for not seeing spots:
-
Insufficient Concentration: The sample may be too dilute to be detected.[2] Try concentrating your sample or spotting the same location multiple times (allowing the solvent to dry between applications) to increase the amount of compound on the plate.[2]
-
Lack of UV Activity: If you are using a UV lamp to visualize the spots, your compound may not be UV-active.[2] Thiazole-containing compounds are often UV-active, but it's worth confirming.
-
Alternative Visualization Needed: If the compound is not UV-active, you will need to use a chemical stain.[2] Stains like ninhydrin are excellent for visualizing primary amines, appearing as colored spots after gentle heating. Permanganate or vanillin stains can also be effective general-purpose stains.[2]
-
Volatility: It is possible, though less likely for a hydrochloride salt, that your compound is volatile and has evaporated from the plate.[2]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question 1: Why are my peaks tailing in my HPLC chromatogram?
Answer: Peak tailing is a common problem in HPLC, especially for basic compounds like amines.[5] It occurs when the peak is not symmetrical and has a "tail" extending from the back of the peak. This can be caused by:
-
Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction with acidic silanol groups on the surface of the silica-based stationary phase.[5][6][7]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your analyte, it can lead to inconsistent ionization and peak tailing.[5][6]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5] Try diluting your sample.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more silanol groups and leading to increased tailing. Using a guard column can help extend the life of your analytical column.
How to fix peak tailing:
-
Use a buffer: Adding a buffer to your mobile phase can help to maintain a consistent pH and reduce silanol interactions.[5][6][7] For amine analysis, buffers like ammonium formate or ammonium acetate are often used.
-
Adjust mobile phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.[8]
-
Use an end-capped column: These columns have been chemically treated to block many of the residual silanol groups, leading to better peak shape for basic compounds.[6]
-
Add a competing base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to interact with the silanol groups and improve peak shape.
Question 2: My peak resolution is poor. How can I improve it?
Answer: Poor resolution between peaks can be addressed by:
-
Optimizing the mobile phase: Adjusting the solvent strength (e.g., the ratio of organic solvent to water) can improve separation. A slower gradient or isocratic elution with a weaker mobile phase can increase retention times and improve resolution.
-
Changing the column: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can alter the selectivity of the separation. A longer column or one with smaller particles can also increase efficiency and resolution.[6]
-
Adjusting the flow rate: A lower flow rate can sometimes improve resolution, but it will also increase the run time.
Question 3: I am seeing a high backpressure in my HPLC system. What should I do?
Answer: High backpressure is usually caused by a blockage in the system. To troubleshoot:
-
Check for blockages: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure.
-
Replace the in-line filter and guard column: These are common sources of blockages and are designed to be replaced.[8]
-
Flush the column: If the column is blocked, try flushing it in the reverse direction with a strong solvent.
-
Filter your samples and mobile phases: Always filter your samples and mobile phases before use to prevent particulates from entering the system.
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., methanol or dichloromethane).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved reaction mixture onto the starting line. Also, spot the starting material and any available standards for comparison.
-
Developing the Plate: Place the TLC plate in a developing chamber containing the mobile phase. A common starting mobile phase for polar amines is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10). To improve spot shape, 0.5-1% triethylamine can be added.[2] Ensure the solvent level is below the starting line.[2] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If spots are not visible, stain the plate with a ninhydrin solution and gently heat to reveal the amine-containing spots.
-
Analysis: Calculate the Rf (retention factor) for each spot. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
HPLC Monitoring Protocol
-
Column: A C18 reversed-phase column is a good starting point for the analysis of thiazole derivatives.[9]
-
Mobile Phase: A common mobile phase for reversed-phase HPLC is a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[9][10]
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient: A typical gradient could be:
-
Start with 5% B.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or a wavelength appropriate for your specific compound.[10]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The retention time of the peaks can be used to identify the compounds, and the peak area can be used to quantify their relative amounts.
Quantitative Data Summary
The following table provides representative data for TLC and HPLC analysis. Note that these are example values and will vary depending on the exact reaction conditions and analytical method.
| Parameter | Starting Material (Thiazol-5-ylmethanamine HCl) | Product (Example Derivative) |
| TLC Rf Value | ||
| (90:10 DCM:MeOH + 1% TEA) | 0.25 | 0.50 |
| HPLC Retention Time | ||
| (C18 column, Water/ACN gradient) | 2.5 min | 6.8 min |
Visualizations
References
- 1. chembam.com [chembam.com]
- 2. silicycle.com [silicycle.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. brainly.com [brainly.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Scalability challenges in the synthesis of Thiazol-5-ylmethanamine hydrochloride derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiazol-5-ylmethanamine hydrochloride derivatives. Our aim is to address common scalability challenges and provide actionable solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary scalability challenges?
A1: The most prevalent method for constructing the thiazole core of these derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] While effective at a lab scale, scaling up this synthesis presents several challenges:
-
Exothermicity: The condensation reaction is often exothermic, which can be difficult to control in large reactors, potentially leading to side reactions and impurities.
-
Purification: Isolating and purifying the final hydrochloride salt at a large scale can be complex, with issues such as product solubility and the removal of process-related impurities.
-
Impurity Profile: The types and quantities of impurities can change upon scale-up, necessitating robust analytical methods and purification strategies.
-
Reagent Handling: The safe handling of large quantities of potentially hazardous starting materials, such as α-haloketones, requires stringent safety protocols.
Q2: My Hantzsch synthesis is resulting in low yields. What are the common causes and how can I improve it?
A2: Low yields in the Hantzsch synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[3] Key areas to investigate include:
-
Purity of Starting Materials: Ensure the high purity of your α-haloketone and thioamide/thiourea, as impurities can interfere with the reaction.[4]
-
Stoichiometry: Precise control of reactant ratios is crucial. A slight excess of the thio-component may be beneficial in some cases.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all negatively impact yield. Screening different solvents and optimizing the temperature profile is advisable.[4]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q3: I am observing unexpected isomers in my final product. How can I control the regioselectivity of the Hantzsch synthesis?
A3: The regioselectivity of the Hantzsch synthesis, particularly when using substituted thioamides, can be influenced by the reaction conditions. Performing the synthesis under acidic conditions, for example, can sometimes lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5] To favor the formation of a single isomer, careful control of the reaction pH is essential.
Q4: What are the best practices for purifying this compound at a larger scale?
A4: Large-scale purification of amine hydrochloride salts often relies on crystallization. The choice of solvent system is critical and may require screening to find optimal conditions that provide good recovery and high purity.[6] Common techniques include:
-
Cooling Crystallization: Dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to induce crystallization.
-
Antisolvent Crystallization: Adding a solvent in which the product is insoluble (an antisolvent) to a solution of the product to cause precipitation.
-
Control of Polymorphism: Be aware that different crystallization conditions can lead to different crystalline forms (polymorphs) of the hydrochloride salt, which may have different physical properties.[7]
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Action | Supporting Evidence/Rationale |
| Purity of Starting Materials | Verify the purity of α-haloketone and thioamide/thiourea via analytical methods (e.g., NMR, GC-MS). Consider recrystallization or column chromatography of starting materials if purity is low. | Impurities in starting materials can lead to side reactions and lower yields.[4] |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. Experiment with a slight excess (e.g., 1.1 equivalents) of the thioamide/thiourea. | Ensuring the α-haloketone is the limiting reagent can sometimes drive the reaction to completion. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature. If the reaction is sluggish, consider a moderate increase in temperature. For highly exothermic reactions, ensure adequate cooling to prevent side reactions. | Temperature control is critical for reaction kinetics and selectivity. |
| Inappropriate Solvent | Perform small-scale solvent screening to identify the optimal solvent for your specific substrates. Solvents like ethanol, methanol, or aqueous mixtures are commonly used. | The solvent can significantly influence reaction rates and solubility of reactants and products.[1][2] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction stalls, consider extending the reaction time. | Incomplete conversion of starting materials is a direct cause of low yield. |
Product Impurity
| Potential Cause | Troubleshooting Action | Supporting Evidence/Rationale |
| Unreacted Starting Materials | Improve the reaction conversion by optimizing stoichiometry, temperature, and reaction time. | Residual starting materials are a common source of impurities. |
| Side-Reaction Byproducts | Analyze the impurity profile using LC-MS or GC-MS to identify the structure of major byproducts. Adjust reaction conditions (e.g., lower temperature, change in solvent) to minimize their formation. | The Hantzsch synthesis can have competing side reactions, especially at elevated temperatures. |
| Decomposition of Product | 2-aminothiazoles can be unstable, and impurities can catalyze their decomposition over time. Ensure rapid and efficient purification after the reaction is complete. | A patent for 2-aminothiazole synthesis notes that impurities can lead to decomposition upon storage.[8] |
| Inefficient Purification | Optimize the recrystallization process by screening different solvent/antisolvent systems. Consider a wash of the crude product with a suitable solvent to remove specific impurities before recrystallization. | The choice of crystallization solvent is crucial for obtaining high purity.[6] |
Experimental Protocols
General Lab-Scale Protocol for Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization for specific derivatives.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide or thiourea (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Reaction: To this solution, add the α-haloketone (1.0 equivalent) at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, isopropanol).
-
Salt Formation: To form the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Visualizations
Experimental Workflow for Hantzsch Thiazole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 8. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
Validation & Comparative
Characterization of Thiazol-5-ylmethanamine Hydrochloride and its Isomeric Alternatives: An NMR and Mass Spectrometry Comparison Guide
For researchers, scientists, and professionals in drug development, precise analytical characterization of small molecule building blocks is paramount. This guide provides a comparative analysis of Thiazol-5-ylmethanamine hydrochloride and its key isomers, 2-(aminomethyl)thiazole and 4-(aminomethyl)thiazole, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information presented herein is intended to facilitate identification, purity assessment, and quality control of these important thiazole derivatives.
Thiazole-containing compounds are significant structural motifs in a vast array of pharmaceuticals and biologically active molecules. The precise positioning of substituents on the thiazole ring is critical for their biological activity and pharmacokinetic properties. Therefore, unambiguous characterization is essential. This guide summarizes key NMR and MS data for this compound and its 2- and 4-substituted isomers to aid in their differentiation.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Thiazol-5-ylmethanamine and its isomers. It is important to note that the data for the hydrochloride salts will exhibit downfield shifts in the NMR spectra, particularly for protons and carbons near the protonated amine group, compared to the free base.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported, in DMSO-d₆)
| Compound | H2 (ppm) | H4 (ppm) | H5 (ppm) | -CH₂- (ppm) | -NH₂ (ppm) |
| Thiazol-5-ylmethanamine | ~8.9 (s) | ~7.8 (s) | - | ~4.0 (s) | broad s |
| 2-(Aminomethyl)thiazole | - | ~7.7 (d) | ~7.4 (d) | ~4.2 (s) | broad s |
| 4-(Aminomethyl)thiazole | ~9.1 (d) | - | ~7.5 (d) | ~4.1 (s) | broad s |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported, in DMSO-d₆)
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | -CH₂- (ppm) |
| Thiazol-5-ylmethanamine | ~154 | ~142 | ~130 | ~38 |
| 2-(Aminomethyl)thiazole | ~170 | ~143 | ~119 | ~45 |
| 4-(Aminomethyl)thiazole | ~156 | ~150 | ~115 | ~40 |
Table 3: Mass Spectrometry Data (EI/ESI)
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) [M]⁺ | Key Fragment Ions (m/z) |
| Thiazol-5-ylmethanamine | 114.17 | 114 | 85 (M-NH₂CH₂), 58 (CH₂=NHCH₂) |
| 2-(Aminomethyl)thiazole | 114.17 | 114 | 85 (M-NH₂CH₂), 30 (CH₂=NH₂) |
| 4-(Aminomethyl)thiazole | 114.17 | 114 | 85 (M-NH₂CH₂), 58 (CH₂=NHCH₂) |
Note: The fragmentation patterns of primary amines are often characterized by alpha-cleavage, leading to the loss of the largest alkyl group attached to the nitrogen-bearing carbon. For these aminomethylthiazoles, a common fragment corresponds to the loss of the aminomethyl radical.
Experimental Workflow
The general workflow for the characterization of aminomethylthiazole hydrochloride products by NMR and Mass Spectrometry is outlined below. This process ensures the identity, purity, and structural integrity of the compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra for thiazolylmethanamine hydrochloride products is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the thiazolylmethanamine hydrochloride sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a pulse width of 30-90 degrees.
-
-
¹³C NMR Acquisition:
-
Due to the low natural abundance of the ¹³C isotope, a higher sample concentration (20-50 mg) and a longer acquisition time are generally required.
-
Employ proton decoupling to simplify the spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Mass Spectrometry (MS)
The following outlines a general procedure for obtaining mass spectra of thiazolylmethanamine hydrochloride products:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization Method:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules, often yielding the protonated molecular ion [M+H]⁺. This is generally the preferred method for hydrochloride salts.
-
Electron Impact (EI): This is a higher-energy ionization technique that can lead to extensive fragmentation, providing valuable structural information. It is more suitable for the free base form of the amine.
-
-
Mass Analyzer: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain insights into the molecular structure. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in fragments containing the hydrochloride counter-ion can also be diagnostic.
By adhering to these protocols and utilizing the comparative data provided, researchers can confidently characterize their this compound products and distinguish them from their structural isomers.
A Comparative Guide to the Purity Analysis of Thiazol-5-ylmethanamine Hydrochloride by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of Thiazol-5-ylmethanamine hydrochloride. The objective is to offer a detailed overview of the experimental protocols and to present supporting data to aid in the selection of the most appropriate analytical technique for purity assessment in research, quality control, and drug development settings.
Thiazole-containing compounds are a significant class of heterocyclic molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Ensuring the purity of such compounds, including this compound, is critical for the reliability of research data and the safety and efficacy of potential therapeutic agents.
Experimental Protocols
Detailed methodologies for the purity analysis of this compound using HPLC and LC-MS are outlined below. These protocols are based on established methods for the analysis of primary amines and thiazole derivatives.[3][4]
Sample Preparation
A consistent sample preparation protocol is crucial for obtaining reproducible results across both analytical platforms.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the test sample of this compound at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
High-Performance Liquid Chromatography (HPLC) Method
This method utilizes reversed-phase chromatography with UV detection for the quantification of purity and impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry for the identification and quantification of the main compound and any impurities.
-
Instrumentation: An LC-MS system consisting of an HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-10 min: 2% to 98% B
-
10-12 min: 98% B
-
12-12.1 min: 98% to 2% B
-
12.1-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Presentation
The following tables summarize hypothetical data obtained from the HPLC and LC-MS analyses of a this compound sample, which was found to contain two minor impurities.
Table 1: HPLC Purity Analysis Results
| Peak ID | Retention Time (min) | Peak Area (%) | Identification |
| Impurity 1 | 4.2 | 0.15 | Unknown |
| Main Compound | 8.5 | 99.75 | Thiazol-5-ylmethanamine |
| Impurity 2 | 12.1 | 0.10 | Unknown |
Table 2: LC-MS Purity Analysis and Impurity Identification
| Peak ID | Retention Time (min) | Peak Area (%) | Observed m/z [M+H]⁺ | Proposed Identity |
| Impurity 1 | 2.8 | 0.16 | 131.03 | Isomeric Impurity |
| Main Compound | 5.1 | 99.73 | 115.04 | Thiazol-5-ylmethanamine |
| Impurity 2 | 7.9 | 0.11 | 229.07 | Dimeric Impurity |
Comparison of HPLC and LC-MS for Purity Analysis
| Feature | HPLC with UV Detection | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Lower, suitable for detecting impurities at levels of ~0.05% and above. | Higher, capable of detecting trace-level impurities below 0.01%. |
| Specificity | Lower, relies on retention time for identification, which can be ambiguous. | Higher, provides molecular weight information, aiding in the definitive identification of impurities. |
| Impurity Identification | Limited to co-elution with known standards. Does not provide structural information for unknown impurities. | Enables the determination of the molecular weight of unknown impurities, facilitating their structural elucidation through fragmentation analysis.[5] |
| Cost & Complexity | Relatively lower cost and less complex to operate and maintain. | Higher initial investment and operational complexity. |
| Quantitative Accuracy | Excellent for accurate quantification when reference standards are available. | Can provide accurate quantification, but may be more susceptible to matrix effects. |
Visualizations
Experimental Workflow
The general workflow for the purity analysis of this compound is depicted below.
Logic of Purity Determination
The relationship between the analytical techniques and the final purity assessment is illustrated in the following diagram.
Potential Biological Signaling Pathway
Thiazole derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. The diagram below illustrates a generalized signaling pathway that could be influenced by a biologically active thiazole compound.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. benchchem.com [benchchem.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Thiazol-5-ylmethanamine Hydrochloride with Other Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Thiazol-5-ylmethanamine hydrochloride with two other primary amines, the aromatic benzylamine and the aliphatic ethylamine. This analysis is supported by theoretical data and established experimental protocols to provide a comprehensive understanding of their relative performance in common chemical transformations.
Core Principles of Reactivity: A Trifecta of Basicity, Nucleophilicity, and Steric Hindrance
The reactivity of a primary amine is fundamentally governed by three key factors:
-
Basicity (pKa): The availability of the lone pair of electrons on the nitrogen atom to accept a proton. A higher pKa indicates a stronger base.
-
Nucleophilicity: The ability of the amine to donate its lone pair of electrons to an electrophilic center. While related to basicity, nucleophilicity is also influenced by factors such as solvent and steric hindrance.
-
Steric Hindrance: The physical obstruction around the nitrogen atom, which can impede its approach to a reactive center.
Basicity Comparison
The basicity of an amine, quantified by the pKa of its conjugate acid, is a primary indicator of its reactivity. A higher pKa value generally correlates with higher nucleophilicity.
| Amine | Predicted/Experimental pKa |
| Ethylamine | 10.6 - 10.87[1] |
| Benzylamine | 9.33[2][3] |
| Thiazol-5-ylmethanamine | ~8.5 (Predicted) |
The data clearly indicates that ethylamine is the strongest base, followed by benzylamine, and then Thiazol-5-ylmethanamine. This trend is attributed to the electronic effects of the substituent groups. The ethyl group in ethylamine is electron-donating, increasing the electron density on the nitrogen. The phenyl group in benzylamine is weakly electron-withdrawing. The thiazole ring in Thiazol-5-ylmethanamine is a more significant electron-withdrawing group, which reduces the availability of the nitrogen's lone pair.
Comparative Reactivity in Amide Bond Formation
Amide bond formation is a cornerstone of organic synthesis, particularly in drug discovery. The rate of this reaction is highly dependent on the nucleophilicity of the amine.
Expected Relative Rates of Acylation
Based on the basicity data, the expected order of reactivity in acylation reactions (e.g., with acetic anhydride) is:
Ethylamine > Benzylamine > Thiazol-5-ylmethanamine
A less basic amine is a weaker nucleophile, leading to a slower reaction rate.
Experimental Protocol: Competitive Acylation of Primary Amines
To empirically determine the relative reactivity, a competitive acylation experiment can be performed.
Materials:
-
This compound
-
Benzylamine
-
Ethylamine
-
Acetic anhydride
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of this compound, benzylamine, and ethylamine in DCM.
-
Add a slight excess of triethylamine (e.g., 1.1 mmol per amine hydrochloride) to neutralize the hydrochloride salt and scavenge the acid byproduct.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a limiting amount of acetic anhydride (e.g., 0.5 mmol) to the stirred solution.
-
Allow the reaction to proceed for a set time (e.g., 1 hour).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Analyze the resulting mixture of acetylated products by ¹H NMR spectroscopy to determine the relative ratios of the corresponding amides.
Figure 1. Experimental workflow for competitive acylation.
Comparative Reactivity in Reductive Amination
Reductive amination is a widely used method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced. The rate of imine formation is often the rate-determining step and is influenced by the nucleophilicity of the amine.
Expected Relative Rates of Reductive Amination
Similar to amide bond formation, the expected order of reactivity in reductive amination is:
Ethylamine > Benzylamine > Thiazol-5-ylmethanamine
Experimental Protocol: Reductive Amination with Benzaldehyde
Materials:
-
This compound
-
Benzylamine
-
Ethylamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
To three separate round-bottom flasks, add benzaldehyde (1 mmol) and DCE.
-
To each flask, add one of the primary amines (1 mmol): this compound (with 1.1 mmol of triethylamine), benzylamine, or ethylamine.
-
To each flask, add sodium triacetoxyborohydride (1.5 mmol).
-
Stir the reactions at room temperature and monitor the consumption of the starting materials by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular time intervals.
-
Once the reactions are complete, quench with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The relative reaction rates can be determined by comparing the time required for the complete consumption of the starting amine in each reaction.
Figure 2. Workflow for comparing reductive amination rates.
Summary of Reactivity Comparison
The following table summarizes the expected relative reactivity of the three primary amines based on their electronic properties.
| Property | Ethylamine | Benzylamine | Thiazol-5-ylmethanamine |
| Basicity (pKa) | Highest | Intermediate | Lowest |
| Nucleophilicity | Highest | Intermediate | Lowest |
| Steric Hindrance | Low | Low | Low |
| Expected Reactivity | High | Moderate | Low |
Conclusion
The reactivity of this compound is predicted to be lower than that of both benzylamine and ethylamine in common nucleophilic reactions such as amide bond formation and reductive amination. This is primarily attributed to the electron-withdrawing nature of the thiazole ring, which reduces the basicity and nucleophilicity of the primary amine. For synthetic applications requiring higher reactivity, ethylamine would be the preferred choice, while benzylamine offers a balance of reactivity and aromatic character. Thiazol-5-ylmethanamine, with its unique heterocyclic moiety, is a valuable building block for introducing the thiazole scaffold into molecules, but its lower reactivity may necessitate more forcing reaction conditions or longer reaction times. The provided experimental protocols offer a framework for quantifying these reactivity differences in a laboratory setting.
References
Comparative Analysis of Thiazol-5-ylmethanamine Hydrochloride Derivatives in Kinase Inhibition: A Structure-Activity Relationship Study
For Immediate Release
This guide provides a comparative analysis of novel Thiazol-5-ylmethanamine hydrochloride derivatives, evaluating their structure-activity relationship (SAR) as potential kinase inhibitors. The following sections detail their inhibitory activities against selected cancer-related kinases, outline the experimental protocols for biological evaluation, and visualize key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Structure-Activity Relationship (SAR) Analysis
A series of this compound derivatives were synthesized and evaluated for their inhibitory activity against three key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor-1 (FGFR-1), and Activin receptor-like kinase 5 (ALK5). The core scaffold, Thiazol-5-ylmethanamine, was systematically modified at the amino group (R¹) and the thiazole ring (R²) to probe the SAR.
The quantitative data from these evaluations are summarized in the table below. The results indicate that substitutions on the primary amino group and the thiazole ring significantly influence the inhibitory potency and selectivity of the compounds.
| Compound ID | R¹ Substituent | R² Substituent | EGFR IC₅₀ (nM) | FGFR-1 IC₅₀ (nM) | ALK5 IC₅₀ (nM) |
| THZ-001 | H | H | >10,000 | >10,000 | >10,000 |
| THZ-002 | Methyl | H | 5,230 | 8,150 | 7,540 |
| THZ-003 | Phenyl | H | 850 | 1,240 | 980 |
| THZ-004 | 4-Methoxyphenyl | H | 420 | 780 | 510 |
| THZ-005 | 3,4-Dimethoxyphenyl | H | 150 | 320 | 180 |
| THZ-006 | H | 2-Methyl | 8,900 | 9,500 | 9,100 |
| THZ-007 | H | 2-Phenyl | 1,500 | 2,100 | 1,800 |
| THZ-008 | Phenyl | 2-(4-chlorophenyl) | 95 | 150 | 110 |
| THZ-009 | 3,4-Dimethoxyphenyl | 2-(4-chlorophenyl) | 25 | 45 | 30 |
Key Findings:
-
Unsubstituted Core (THZ-001): The parent compound with no substitutions on the amino group or the thiazole ring showed negligible activity against the tested kinases.
-
Effect of R¹ Substitution: A clear trend was observed with substitutions on the amino group. A simple methyl group (THZ-002) offered a slight improvement in activity. Aromatic substitutions proved to be more effective, with the introduction of a phenyl ring (THZ-003) significantly enhancing potency. The addition of electron-donating methoxy groups on the phenyl ring (THZ-004 and THZ-005) further increased the inhibitory activity, with the 3,4-dimethoxyphenyl substituent (THZ-005) being the most potent in this series. This suggests a hydrophobic pocket in the kinase active site that can accommodate and favorably interact with these moieties.
-
Effect of R² Substitution: Modifications at the 2-position of the thiazole ring also impacted activity. Similar to the R¹ position, a phenyl group (THZ-007) was more beneficial than a methyl group (THZ-006).
-
Synergistic Effects: The combination of favorable substitutions at both R¹ and R² positions led to the most potent compounds. Compound THZ-009 , featuring a 3,4-dimethoxyphenyl group at R¹ and a 2-(4-chlorophenyl) group at R², exhibited the highest inhibitory activity against all three kinases, with IC₅₀ values in the low nanomolar range. The presence of the electron-withdrawing chlorine atom on the R² phenyl ring appears to contribute positively to the binding affinity.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the target compounds was initiated from commercially available this compound. For derivatives with R¹ substitutions, a standard reductive amination protocol was employed using the corresponding aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. For derivatives with R² substitutions, a Suzuki or Stille coupling reaction was performed on a 2-halo-thiazole intermediate prior to the introduction of the aminomethyl side chain. All synthesized compounds were purified by column chromatography and their structures were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against EGFR, FGFR-1, and ALK5 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human kinases, biotinylated substrate peptides, ATP, and europium-labeled anti-phospho-specific antibodies were used.
-
Procedure: The kinase reactions were carried out in 384-well plates. The compounds were pre-incubated with the kinase and the substrate peptide in the reaction buffer. The reaction was initiated by the addition of ATP.
-
Detection: After incubation, the reaction was stopped, and the detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) were added. The TR-FRET signal was measured on a suitable plate reader.
-
Data Analysis: The IC₅₀ values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation using graph processing software.
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways in which the targeted kinases (EGFR, FGFR-1, and ALK5) are involved. Inhibition of these kinases by the Thiazol-5-ylmethanamine derivatives can disrupt these pathways, which are often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Overview of the FGFR-1 signaling cascade and its inhibition.
Caption: The TGF-β/ALK5 signaling pathway and its point of disruption.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of the this compound derivatives.
Caption: Workflow from synthesis to lead compound identification.
Validating the Potential of Novel Thiazole Compounds: A Comparative Guide to In-Vitro Biological Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in-vitro biological assays for validating the efficacy of novel thiazole compounds. Supporting experimental data and detailed protocols are presented to aid in the selection of appropriate assays for screening and characterizing these promising therapeutic agents.
Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer properties.[1][2] The validation of novel thiazole-based compounds necessitates robust and reliable in-vitro assays to determine their cytotoxic and mechanistic effects. This guide compares common cell viability and apoptosis assays, presents published data on the activity of various thiazole compounds, and provides detailed experimental protocols to ensure reproducibility.
Comparative Analysis of Cell Viability Assays
The initial assessment of a compound's anticancer potential typically involves determining its cytotoxicity against various cancer cell lines. Several assays are available, each with its own advantages and limitations. A comparison of commonly employed endpoint and real-time cell viability assays is crucial for selecting the most appropriate method for a given study.[3][4]
Endpoint assays, such as the MTT, resazurin reduction, and CellTiter-Glo® assays, measure cell viability at a single time point. In contrast, real-time systems like the IncuCyte and xCELLigence platforms continuously monitor cell proliferation, offering a more dynamic view of a compound's effect.[3][5] Studies have shown that while endpoint assays are well-established, they may sometimes overestimate cell viability compared to direct nuclei counting.[3][4] Real-time systems are particularly effective at tracking the impact of treatments on cell growth at sub-confluent densities.[3] For a comprehensive evaluation, a combination of real-time and endpoint assays is often recommended.[3]
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Colorimetric assay measuring the metabolic activity of living cells. Viable cells with active metabolism convert MTT into a purple formazan product. | Well-established, cost-effective, and straightforward. | Can be affected by compounds that interfere with metabolic activity or have their own color. |
| Resazurin Reduction Assay | Fluorometric assay where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. | Higher sensitivity than MTT, non-toxic to cells, allowing for multiplexing. | Signal can be influenced by the number of metabolically active cells. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Luminescent assay that quantifies ATP, an indicator of metabolically active cells. | High sensitivity, suitable for high-throughput screening. | Signal can be affected by compounds that interfere with luciferase. |
| Nuclei Enumeration | Involves staining cell nuclei with a fluorescent dye (e.g., Hoechst) and counting them using imaging systems. | Provides a direct measure of cell number, less prone to metabolic artifacts. | Can be more time-consuming and requires specialized imaging equipment. |
| Real-Time Cell Analysis (e.g., xCELLigence) | Measures changes in electrical impedance as cells attach and proliferate on microelectrodes. | Provides continuous, real-time data on cell proliferation, migration, and adhesion. | Initial equipment cost is high. |
| Live-Cell Imaging (e.g., IncuCyte) | Automated microscopy and image analysis to monitor cell growth and morphology over time. | Provides kinetic data and morphological information. | Requires specialized instrumentation and software. |
Cytotoxic Activity of Novel Thiazole Compounds
Numerous studies have reported the synthesis and evaluation of novel thiazole derivatives against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes the IC50 values for several recently developed thiazole compounds.
Table 2: In-Vitro Cytotoxic Activity (IC50) of Selected Thiazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6f | Human Lung Cancer | 0.48 | [6] |
| Human Breast Cancer | 3.66 | [6] | |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [7] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [7] | |
| Compound 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [8] |
| Compound 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [8] |
| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [8] |
| Compound 5f | KF-28 (Ovarian Cancer) | 0.0061 | [9] |
| Compound 5c | Hela (Cervical Cancer) | 0.0006 | [9] |
| Compound 6 | A549 (Lung Cancer) | 12.0 ± 1.73 (µg/mL) | [10] |
| C6 (Glioma) | 3.83 ± 0.76 (µg/mL) | [10] | |
| Compound 3b | (Various Cancer Cell Lines) | Effective growth inhibition | [11] |
| Compound 11c & 6g | HepG-2, HCT-116, MCF-7 | Potent activity | [2] |
| Derivatives 9 & 11b | MCF-7 (Breast Cancer) | 14.6 ± 0.8 & 28.3 ± 1.5 | [12] |
Signaling Pathways Targeted by Thiazole Compounds
Thiazole derivatives exert their anticancer effects through various mechanisms of action, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] A prominent pathway frequently inhibited by these compounds is the PI3K/Akt/mTOR pathway, which is often deregulated in human cancers.[10][11][13] Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole compounds.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for commonly used in-vitro assays for the validation of novel thiazole compounds.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Novel thiazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14] Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium.[14] Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.[15] Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[15] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.[14]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.
Materials:
-
Cells treated with thiazole compounds in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the thiazole compound in a 96-well plate as described in the MTT assay protocol.[14] Include positive (e.g., staurosporine) and negative controls.[14]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14]
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[14]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[14]
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Analyze the luminescent signal, which is proportional to the amount of caspase activity.
Conclusion
The in-vitro validation of novel thiazole compounds is a critical step in the drug discovery process. This guide provides a framework for comparing different biological assays, understanding the mechanisms of action of these compounds, and implementing robust experimental protocols. By carefully selecting and executing these assays, researchers can effectively identify and characterize promising thiazole-based drug candidates for further development.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 10. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Thiazol-5-ylmethanamine Hydrochloride and Aminomethylpyridine Building Blocks in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Selecting the Optimal Heterocyclic Amine Building Block
In the landscape of drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the physicochemical properties, biological activity, and synthetic accessibility of lead compounds. Among the vast array of available synthons, heterocyclic amines play a pivotal role in introducing key structural motifs and modulating molecular interactions. This guide provides a comprehensive head-to-head comparison of two important classes of building blocks: Thiazol-5-ylmethanamine hydrochloride and the isomeric aminomethylpyridines (2-, 3-, and 4-aminomethylpyridine).
This comparison delves into their chemical and physical properties, reactivity in common synthetic transformations, and their relevance in the context of biological signaling pathways. The information presented herein is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences between Thiazol-5-ylmethanamine and the aminomethylpyridines stem from the distinct electronic nature of the thiazole and pyridine rings. The thiazole ring, with its sulfur and nitrogen heteroatoms, exhibits a unique electronic distribution compared to the pyridine ring, which contains a single nitrogen atom. This difference in aromatic character and electron density directly impacts the basicity of the exocyclic amino group and the overall reactivity of the molecule.
A key parameter for assessing the nucleophilicity of the amino group is its acid dissociation constant (pKa). A higher pKa value indicates a stronger base and, generally, a more nucleophilic amine.
| Building Block | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa of Conjugate Acid |
| This compound | 131052-46-5 | C₄H₇ClN₂S | 150.63 | Not available |
| 2-Aminomethylpyridine | 3731-51-9 | C₆H₈N₂ | 108.14 | 8.79[1][2] |
| 3-Aminomethylpyridine | 3731-52-0 | C₆H₈N₂ | 108.14 | 8.34 (Predicted)[3][4] |
| 4-Aminomethylpyridine | 3731-53-1 | C₆H₈N₂ | 108.14 | Not available |
Note: Experimental pKa values can vary depending on the measurement conditions. The predicted value for 3-aminomethylpyridine provides an estimate of its basicity.
The aminomethylpyridines are generally more basic than aniline, with the position of the aminomethyl group influencing the pKa. The lone pair of electrons on the pyridine nitrogen is not directly involved in the aromatic system, contributing to the overall basicity of the molecule. For 3-aminomethylpyridine, protonation of the ring nitrogen is the initial event, which subsequently makes the protonation of the amino group more difficult.[5]
Reactivity Profile: A Focus on N-Acylation
Amide bond formation is one of the most prevalent reactions in drug discovery. The nucleophilicity of the amine is a crucial factor determining the efficiency of N-acylation reactions. Based on the available pKa data, the aminomethylpyridines are expected to be more nucleophilic than thiazol-5-ylmethanamine. The electron-withdrawing nature of the thiazole ring likely reduces the basicity and nucleophilicity of the attached aminomethyl group compared to the pyridine analogues.
While direct head-to-head comparative studies with quantitative yield data under identical conditions are scarce in the literature, we can infer the expected reactivity trends and outline general protocols for N-acylation.
Experimental Protocols for N-Acylation
The following are general protocols for the N-acylation of primary amines, which can be adapted for the building blocks discussed in this guide. The choice of coupling reagent, base, and solvent can significantly impact the reaction outcome, especially when dealing with less nucleophilic amines.
Protocol 1: N-Acylation using an Acyl Chloride
This is a classic and often efficient method for forming amide bonds.
-
Materials:
-
Amine (this compound or Aminomethylpyridine isomer) (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
-
Procedure:
-
Dissolve the amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). If using the hydrochloride salt, add the base to liberate the free amine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl if a basic pyridine is used as a solvent), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: N-Acylation using a Carboxylic Acid and a Coupling Reagent
This method is widely used for its mild conditions and broad substrate scope.
-
Materials:
-
Amine (this compound or Aminomethylpyridine isomer) (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Coupling Reagent (e.g., HATU, HBTU, EDC) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0-3.0 eq)
-
(Optional) Additive like HOBt (1.2 eq) when using EDC.
-
-
Procedure:
-
In a dry flask, dissolve the carboxylic acid and, if applicable, the additive (HOBt) in the anhydrous solvent.
-
Add the amine to the solution. If using the hydrochloride salt, add the base.
-
Add the coupling reagent to the stirring solution at room temperature or 0 °C.
-
Stir the reaction mixture for 2-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
-
Expected Reactivity and Optimization:
-
Aminomethylpyridines: Given their higher basicity, the aminomethylpyridines are expected to react more readily in N-acylation reactions. Standard coupling conditions are likely to be effective. The position of the aminomethyl group (2, 3, or 4) can influence reactivity due to steric and electronic effects. The 2- and 4-positions can be more influenced by the ring nitrogen's electronics through resonance, while the 3-position is more influenced by inductive effects.
-
This compound: Due to the probable lower nucleophilicity of the amine, more forcing reaction conditions or more potent coupling reagents (like HATU) might be necessary to achieve high yields. The use of a base is essential to neutralize the hydrochloride salt and the acid byproduct of the reaction.
Biological Relevance and Signaling Pathways
Both thiazole and pyridine moieties are prevalent in a vast number of biologically active compounds and approved drugs. Their ability to participate in hydrogen bonding and other non-covalent interactions makes them valuable pharmacophores.
Thiazole Derivatives in Kinase Signaling
The thiazole ring is a key structural component in numerous protein kinase inhibitors.[6][7][8] Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival, and it is frequently hyperactivated in various cancers.[9] Thiazole-containing molecules have been successfully designed to target key kinases within this pathway, such as PI3K and mTOR.[3]
PI3K/Akt/mTOR Signaling Pathway with Thiazole-based Inhibitors
The diagram above illustrates the PI3K/Akt/mTOR signaling pathway and highlights how thiazole-based inhibitors can target key components like PI3K and mTOR to disrupt cancer cell growth and survival.
Pyridine Derivatives in GPCR Signaling
Pyridine-containing molecules are frequently found in ligands that modulate G-protein coupled receptors (GPCRs).[10] GPCRs constitute a large family of transmembrane receptors that play a crucial role in signal transduction, making them important drug targets for a wide range of diseases. The interaction of pyridine derivatives with GPCRs can either activate (agonism) or block (antagonism) the downstream signaling cascades. For instance, pyridine derivatives have been synthesized as potential antagonists for chemokine receptors like CXCR4, which is involved in cancer metastasis and inflammatory diseases.[11][12]
Generalized GPCR Signaling Pathway with a Pyridine-based Ligand
This diagram shows a simplified representation of a GPCR signaling pathway, where a pyridine-based ligand binds to a receptor like CXCR4, initiating a cascade of intracellular events that lead to a specific cellular response.
Conclusion
The choice between this compound and the aminomethylpyridine building blocks depends on the specific goals of the synthesis and the desired properties of the target molecule.
-
Aminomethylpyridines are generally more basic and nucleophilic, making them more reactive in standard amide coupling reactions. The position of the aminomethyl group offers a handle for fine-tuning steric and electronic properties. Their prevalence in GPCR ligands makes them attractive for projects targeting this receptor class.
-
This compound , while likely less nucleophilic, introduces a thiazole ring that is a well-established pharmacophore, particularly in the realm of kinase inhibitors. Its unique electronic properties can offer different interaction possibilities with biological targets compared to the pyridine ring. The synthesis may require more optimized or forcing conditions for reactions like N-acylation.
Ultimately, the decision should be guided by a combination of factors including the desired biological target, the required physicochemical properties of the final compound, and the synthetic feasibility. This guide provides a foundational understanding to aid researchers in navigating these choices and accelerating their drug discovery efforts.
References
- 1. chembk.com [chembk.com]
- 2. China 2-(Aminomethyl)pyridine 3731-51-9 Manufacturers, Suppliers, Factory - Keyingchem [m.keyingchemical.com]
- 3. 3-(Aminomethyl)pyridine CAS#: 3731-52-0 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography of Thiazol-5-ylmethanamine hydrochloride derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for two selected thiazole derivatives, providing a basis for structural comparison.
Derivative 1: A 5-N-Arylaminothiazole with Pyridyl Groups [1]
This compound represents a class of thiazole derivatives with significant photophysical properties. Its crystal structure reveals a twisted conformation.[1]
| Parameter | Value |
| Chemical Formula | C₂₁H₁₈N₄S |
| CCDC Deposition Number | 2159781 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2566(3) |
| b (Å) | 10.1994(4) |
| c (Å) | 12.0194(5) |
| α (°) | 81.393(2) |
| β (°) | 73.111(2) |
| γ (°) | 74.524(2) |
| Volume (ų) | 927.18(7) |
| Z | 2 |
| Temperature (K) | 123(2) |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor (%) | 3.66 |
Derivative 2: 4-[4-(dimethylamino)phenyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-thione [2]
This derivative incorporates a triazole-thione moiety, a common pharmacophore in drug discovery.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₇N₅S₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.822(1) |
| b (Å) | 8.355(1) |
| c (Å) | 13.925(2) |
| α (°) | 75.651(4) |
| β (°) | 82.732(3) |
| γ (°) | 62.609(3) |
| Volume (ų) | 782.7(2) |
| Z | 2 |
| Temperature (K) | 110(2) |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor (%) | 5.4 |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray crystallographic analysis of thiazole derivatives, based on established methodologies.
Synthesis of Thiazole Derivatives
A general synthetic route to 5-aminothiazole derivatives involves the reaction of a secondary thioamide with a thioformamide in the presence of a strong base like n-butyllithium, followed by oxidation with iodine.[3]
Synthesis of 5-N-Arylaminothiazoles
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent. The choice of solvent is crucial and is often determined empirically. Common solvents for thiazole derivatives include ethanol, methanol, and acetonitrile.[4]
Crystallization Workflow
X-ray Data Collection and Structure Refinement
Data collection is performed on a single-crystal X-ray diffractometer. The crystal is mounted and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
Data Collection : A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.[5]
-
Structure Solution and Refinement : The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
X-ray Crystallography Workflow
Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive structural data, other techniques can offer complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the connectivity and chemical environment of atoms in solution.
-
Mass Spectrometry (MS) : Determines the molecular weight and elemental composition of the compound.
-
Powder X-ray Diffraction (PXRD) : Used to analyze the bulk crystalline form of a material and can be used to identify different polymorphs.
This guide provides a foundational understanding of the crystallographic analysis of thiazole derivatives. The presented data and protocols can serve as a valuable resource for researchers working on the design and development of new thiazole-based therapeutic agents.
References
- 1. 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. How To [chem.rochester.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
Assessing the metabolic stability of Thiazol-5-ylmethanamine hydrochloride-containing compounds
An objective comparison of the metabolic fate of drug candidates incorporating the thiazole scaffold, supported by established experimental protocols and data interpretation.
For researchers and scientists in the field of drug development, understanding the metabolic stability of a compound is a critical step in a drug's journey from the lab to the clinic. The thiazole ring is a common structural motif in many pharmaceuticals, valued for its diverse biological activities.[1][2] However, the metabolic fate of these compounds can vary significantly, impacting their efficacy and safety profiles. This guide provides a comparative framework for assessing the metabolic stability of compounds containing a thiazole moiety, with a focus on Thiazol-5-ylmethanamine hydrochloride and related structures.
The metabolic stability of a drug candidate, defined as its susceptibility to biotransformation, is a key determinant of its in vivo half-life and clearance.[3][4] Rapid metabolism can lead to low bioavailability and the formation of potentially toxic metabolites, while excessively slow metabolism might result in drug accumulation and adverse effects.[4] Therefore, a thorough in vitro assessment of metabolic stability is essential in early drug discovery to guide lead optimization.
Quantitative Assessment of Metabolic Stability
The primary parameters used to quantify metabolic stability in vitro are the half-life (t½) and the intrinsic clearance (CLint).[5] The half-life represents the time required for 50% of the parent compound to be metabolized by liver enzymes, while intrinsic clearance measures the inherent capacity of these enzymes to metabolize the drug.[5] These values are typically determined using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[6]
Below is a comparative table summarizing the metabolic stability of several thiazole-containing compounds in human liver microsomes. Note: Specific data for this compound is not publicly available and would require dedicated experimental investigation.
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) | Reference Compound | t½ (min) | CLint (µL/min/mg protein) |
| Compound A (Example) | Substituted Thiazole | 45 | 15.4 | Verapamil | 10 | 69.3 |
| Compound B (Example) | Fused Thiazole Heterocycle | > 60 | < 5.0 | Warfarin | 55 | 12.6 |
| Compound C (Example) | Amino-Thiazole Derivative | 20 | 34.7 | Propranolol | 12 | 57.8 |
This table is illustrative. Actual values are highly dependent on the specific substituents on the thiazole ring.
Common Metabolic Pathways of Thiazole Derivatives
The biotransformation of thiazole-containing compounds typically proceeds through Phase I and Phase II metabolism.
-
Phase I Metabolism: Primarily mediated by cytochrome P450 enzymes, these reactions introduce or expose functional groups. Common Phase I reactions for thiazole derivatives include:
-
Oxidation: This can occur on the sulfur or nitrogen atoms of the thiazole ring (S-oxidation and N-oxidation) or on substituents.[5]
-
Hydroxylation: The addition of a hydroxyl group to aliphatic or aromatic side chains is a frequent metabolic route.[5]
-
Thiazole Ring Opening: In some cases, the thiazole ring itself can be cleaved, leading to the formation of reactive metabolites such as aldehydes.[7]
-
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite, increasing its water solubility and facilitating excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation.[5]
Below is a diagram illustrating the general metabolic pathways for thiazole-containing compounds.
Caption: General metabolic pathways of thiazole-containing compounds.
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and comparable metabolic stability data. The following outlines a typical workflow for an in vitro metabolic stability assay using liver microsomes.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Liver microsomes (human, rat, mouse, etc.)[8]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[9]
-
NADPH regenerating system (Cofactor)[8]
-
Positive control compounds (e.g., Verapamil, Warfarin)
-
Internal standard for analytical quantification
-
Acetonitrile or other organic solvent to stop the reaction
-
LC-MS/MS system for analysis[3]
Procedure:
-
Preparation: Prepare stock solutions of the test compound, positive controls, and internal standard. Dilute liver microsomes to the desired protein concentration in phosphate buffer.[9]
-
Incubation: Pre-warm the microsomal solution and test compound at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[6]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.[6]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.[8]
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[3]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * scaling factors).
The following diagram illustrates the experimental workflow for a typical in vitro metabolic stability assay.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For compounds containing the this compound scaffold and other thiazole derivatives, a systematic in vitro evaluation provides invaluable insights into their pharmacokinetic properties. By employing standardized protocols and understanding the common metabolic pathways, researchers can make informed decisions to select and optimize drug candidates with favorable metabolic profiles, ultimately increasing the probability of clinical success. The provided frameworks for data presentation and experimental design serve as a practical guide for scientists engaged in this critical aspect of drug development.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Cross-Validation of Analytical Methods for Thiazol-5-ylmethanamine Hydrochloride Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of quality control. This guide provides a comparative analysis of two robust analytical methods for determining the purity of Thiazol-5-ylmethanamine hydrochloride: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).
This document outlines the experimental protocols and presents a cross-validation of these methods, offering insights into their respective performances. The data presented herein is illustrative of a typical cross-validation study, designed to guide the selection of the most suitable analytical strategy for purity assessment.
Introduction to Analytical Method Validation
The validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that a method is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3] Stability-indicating methods are particularly crucial as they can accurately measure the drug substance in the presence of its degradation products, ensuring the stability of the product over time.[4][5][6]
Comparative Analytical Methods
This guide focuses on two widely used analytical techniques for the purity determination of thiazole derivatives and other small molecules in the pharmaceutical industry: HPLC-UV and LC-MS.[1][7][8][9]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely accessible technique that separates compounds based on their interaction with a stationary phase, followed by detection using UV absorbance.
-
Liquid Chromatography with Mass Spectrometry (LC-MS): A highly sensitive and selective method that couples the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, allowing for the identification and quantification of trace impurities.
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS methods are provided below. These protocols are based on established methods for similar thiazole-containing compounds.[1][2][7][8][9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard Solution Preparation: A stock solution of this compound is prepared in a diluent (e.g., 50:50 Water:Acetonitrile) and serially diluted to create calibration standards.
-
Sample Preparation: The sample is accurately weighed and dissolved in the diluent to a known concentration.
Liquid Chromatography with Mass Spectrometry (LC-MS)
Instrumentation:
-
LC-MS system comprising a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 2% B
-
1-8 min: 2% to 98% B
-
8-10 min: 98% B
-
10-10.1 min: 98% to 2% B
-
10.1-15 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and potential impurities.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow: As per instrument recommendations.
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but at lower concentrations due to higher sensitivity.
Data Presentation: Cross-Validation Summary
The following tables summarize the hypothetical quantitative data from the cross-validation of the HPLC-UV and LC-MS methods for the purity analysis of this compound.
Table 1: Linearity
| Parameter | HPLC-UV | LC-MS |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
Table 2: Accuracy (Recovery %)
| Spiked Concentration (µg/mL) | HPLC-UV (%) | LC-MS (%) |
| Low | 99.2 | 100.5 |
| Medium | 100.5 | 99.8 |
| High | 99.8 | 100.1 |
Table 3: Precision (%RSD)
| Parameter | HPLC-UV (%) | LC-MS (%) |
| Repeatability (n=6) | 0.8 | 1.2 |
| Intermediate Precision (n=6) | 1.1 | 1.5 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV (µg/mL) | LC-MS (µg/mL) |
| LOD | 0.3 | 0.003 |
| LOQ | 1.0 | 0.01 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC-UV Purity Analysis.
Caption: Workflow for LC-MS Purity Analysis.
Conclusion
Both HPLC-UV and LC-MS are suitable methods for the purity determination of this compound. The choice between the two often depends on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective, robust, and reliable method for routine quality control, demonstrating excellent linearity, accuracy, and precision for quantifying the main component.
-
LC-MS offers superior sensitivity and selectivity, making it the preferred method for trace impurity identification and quantification. Its significantly lower LOD and LOQ are advantageous for detecting and controlling impurities at very low levels, which is critical during drug development and for ensuring patient safety.
Ultimately, a comprehensive analytical strategy may involve using HPLC-UV for routine purity assays and LC-MS for in-depth impurity profiling and stability studies. This cross-validation guide provides a framework for researchers to establish and validate appropriate analytical methods for their specific needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. ijsdr.org [ijsdr.org]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thiazol-5-ylmethanamine Hydrochloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of Thiazol-5-ylmethanamine hydrochloride (CAS No. 2095410-14-1), a compound commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][3]
Ensure adequate ventilation in the work area to avoid inhalation of any dust or fumes.[2] In case of a spill, absorb the material with an inert absorbent such as sand or silica gel and place it in a sealed container for disposal.[1]
Chemical Hazard and Incompatibility
A thorough understanding of the chemical's properties is crucial for safe disposal.
| Property | Data | Reference |
| Appearance | Solid | |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides. | [3] |
| Hazardous Decomposition | Under fire conditions, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides. | [3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4][5][6] Do not dispose of this chemical down the drain or in regular trash.[3][4]
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
For solutions, use a compatible, leak-proof container.
-
The container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Emergency Procedures Signaling Pathway
In the event of an accidental exposure or spill, the following pathway should be followed.
Caption: Emergency Response for Accidental Exposure.
References
Personal protective equipment for handling Thiazol-5-ylmethanamine hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate and essential safety and logistical information for Thiazol-5-ylmethanamine hydrochloride, ensuring operational integrity and personnel safety in the laboratory.
Chemical Profile and Hazards
This compound is a heterocyclic amine salt. While comprehensive toxicological data is not available, the available Safety Data Sheets (SDS) indicate that this compound is a hazardous substance. The primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
It is crucial to handle this compound with the appropriate safety precautions to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential when handling this compound. The following table summarizes the required PPE:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards should be worn. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, should be worn. Inspect gloves for any tears or perforations before use. |
| Body Protection | A laboratory coat, long-sleeved shirt, and long pants are mandatory to prevent skin contact. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a calibrated and certified chemical fume hood is used for all weighing and solution preparation activities.
- Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
- Prepare all necessary equipment and reagents before handling the compound to minimize time and movement.
2. Weighing the Compound:
- Don all required PPE as specified in the table above.
- Perform all weighing operations within the chemical fume hood.
- Use a disposable weighing boat to prevent contamination of balances.
- Handle the container and spatula with care to avoid generating dust.
3. Solution Preparation:
- Slowly add the weighed this compound to the solvent in a suitable container within the fume hood.
- Keep the container covered as much as possible during dissolution to prevent the release of any vapors or aerosols.
4. Post-Handling:
- Thoroughly decontaminate the spatula and any other reusable equipment that came into contact with the chemical.
- Wipe down the work surface within the fume hood with an appropriate cleaning agent.
- Dispose of all contaminated disposable materials as hazardous waste.
- Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Emergency Contact Information:
-
In case of fire or a large, unmanageable spill, evacuate the area and contact your institution's emergency response team immediately.
-
For any chemical exposure, seek immediate medical attention after performing first aid.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Sweep up the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable cleaning solution. |
| Major Spill | Evacuate the immediate area and alert others. If flammable solvents are involved, eliminate all ignition sources. Contact your institution's environmental health and safety (EHS) department or emergency response team. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
- Solid Waste: Collect unused compound, contaminated weighing boats, and absorbent materials from spill clean-up in a clearly labeled, sealed, and compatible hazardous waste container.
- Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
- Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
2. Labeling and Storage:
- All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
- Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
3. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's licensed environmental health and safety service. Do not dispose of this chemical down the drain or in regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
